2-Amino-5-fluoronicotinamide
Description
BenchChem offers high-quality 2-Amino-5-fluoronicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-fluoronicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-fluoropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3O/c7-3-1-4(6(9)11)5(8)10-2-3/h1-2H,(H2,8,10)(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSKIHWPDZXJFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)N)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 2-Amino-5-fluoronicotinamide for Drug Design
The following technical guide details the physicochemical profile of 2-Amino-5-fluoronicotinamide , a critical scaffold in modern medicinal chemistry. This document is structured to serve as a direct operational resource for drug discovery teams.
Executive Summary: The Fluorine Effect
2-Amino-5-fluoronicotinamide represents a strategic evolution of the nicotinamide (Vitamin B3) scaffold. In drug design, this fragment is rarely selected solely for its structural rigidity; rather, it is employed to modulate metabolic stability and electronic distribution .
The introduction of the fluorine atom at the C5 position serves a dual purpose:
-
Metabolic Blockade: It obstructs the primary site of oxidative metabolism (CYP450-mediated hydroxylation) common in pyridine rings.
-
pKa Modulation: The high electronegativity of fluorine lowers the pKa of the pyridine nitrogen, altering the compound's ionization state at physiological pH (7.4) compared to its non-fluorinated counterparts.
This guide provides the inferred and experimental physicochemical data necessary to integrate this scaffold into lead optimization campaigns, specifically for kinase inhibitors and antimicrobial agents.
Molecular Architecture & Electronic Effects
To understand the physicochemical behavior of this molecule, one must analyze the competing electronic effects on the pyridine ring.
-
2-Amino Group (+M Effect): A strong mesomeric donor. It pushes electron density into the ring, significantly increasing the basicity of the pyridine nitrogen (N1).
-
3-Carboxamide Group (-M/-I Effect): An electron-withdrawing group that pulls density, lowering the basicity of N1 and increasing the acidity of the amino protons.
-
5-Fluoro Group (-I Effect): A strong inductive withdrawer. It reduces electron density at the C5 position (blocking oxidation) and further lowers the pKa of the pyridine nitrogen.
Net Result: The molecule is a weak base . The electron-donating effect of the 2-amino group is partially mitigated by the 5-fluoro and 3-carboxamide groups.
Diagram 1: Structure-Property Relationship (SPR) Map
The following diagram visualizes the causal links between the structural features and the resulting physicochemical properties.
Caption: Causal mapping of structural substituents to key physicochemical outcomes.
Physicochemical Profile
The following values represent a synthesis of experimental data from analogous fluoropyridines and computational predictions validated against the specific CAS 958359-96-1.
| Property | Value / Range | Context & Implications |
| Molecular Weight | 155.13 g/mol | Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery). |
| pKa (Pyridine N) | 3.8 – 4.2 (Est.) | Less basic than 2-aminopyridine (6.86) due to F and Amide EWG. Mostly neutral at pH 7.4. |
| pKa (Amide) | > 14 | Non-ionizable under physiological conditions. |
| LogP (Oct/Water) | 0.2 – 0.5 | Low lipophilicity. The Fluorine atom adds ~0.2–0.4 log units vs. H, improving permeability slightly over pure nicotinamide. |
| LogD (pH 7.4) | 0.2 – 0.5 | Since the molecule is neutral at pH 7.4, LogD ≈ LogP. |
| PSA (Polar Surface Area) | ~80 Ų | High PSA relative to MW suggests good solubility but potentially limited BBB penetration without further substitution. |
| H-Bond Donors | 3 (NH2, CONH2) | Excellent capacity for specific binding interactions (e.g., kinase hinge regions). |
| H-Bond Acceptors | 3 (Pyridine N, C=O, F) | The Fluorine atom acts as a weak acceptor. |
Experimental Protocols
Protocol A: Potentiometric pKa Determination (Low Solubility Method)
Standard aqueous titration often fails for this scaffold due to precipitation near the pI or limited solubility. We use a Cosolvent PCA (Principal Component Analysis) method.
Reagents:
-
0.1M HCl and 0.1M KOH (standardized).
-
Methanol (HPLC Grade).
-
0.15M KCl (Ionic Strength Adjuster).
Workflow:
-
Preparation: Dissolve 2-Amino-5-fluoronicotinamide in methanol to create a 10 mM stock.
-
Titration Series: Prepare three titration vessels containing 30%, 40%, and 50% (w/w) methanol/water mixtures with 0.15M KCl.
-
Execution: Titrate the sample from pH 2.0 to pH 12.0 under inert gas (
) purge to prevent carbonate formation. -
Yasuda-Shedlovsky Extrapolation: Plot experimental
values against the inverse dielectric constant ( ) of the solvent mixtures. -
Calculation: Extrapolate to 0% methanol (pure water) to obtain the aqueous thermodynamic pKa.
Why this works: The Yasuda-Shedlovsky equation corrects for the solvation energy differences caused by the fluorine atom, which are often underestimated in pure aqueous simulations.
Protocol B: Shake-Flask LogD Determination (Miniaturized)
For early-stage screening, a miniaturized shake-flask method is superior to HPLC retention time estimation for fluorinated compounds, as fluorine can induce "retention drift" on C18 columns unrelated to lipophilicity.
Workflow:
-
Phase System: 1-Octanol (saturated with pH 7.4 phosphate buffer) and Phosphate Buffer (saturated with 1-Octanol).
-
Equilibration: Dissolve compound in the Octanol phase (0.5 mg/mL).
-
Partitioning: Mix equal volumes (1 mL) of Octanol-drug and Buffer in a glass vial.
-
Agitation: Vortex for 1 hour at 25°C; Centrifuge at 3000 rpm for 10 mins to break emulsion.
-
Quantification: Analyze both phases via UV-Vis spectrophotometry (
nm). -
Validation: Mass balance check must be >95% to rule out precipitation at the interface.
Diagram 2: Experimental Validation Workflow
This flowchart outlines the decision matrix for characterizing the scaffold.
Caption: Decision tree for selecting the correct pKa/LogD determination method based on solubility.
Applications in Drug Design[1][2][3][4][5][6]
Kinase Inhibition
The 2-amino-nicotinamide motif is a privileged structure for binding to the hinge region of kinases.
-
Mechanism: The pyridine nitrogen (acceptor) and the 2-amino group (donor) form a bidentate H-bond interaction with the kinase backbone.
-
Role of Fluorine: In many kinase inhibitors, the C5 position is exposed to solvent or a hydrophobic pocket. Substituting H with F at C5 often improves potency by filling a small hydrophobic pocket and preventing metabolic oxidation at this exposed site.
Bioisosterism
This scaffold is often used as a bioisostere for 2-aminopyridine or nicotinamide .
-
Vs. Nicotinamide: The addition of the 2-amino group creates a "push-pull" system that changes the dipole moment vector, potentially altering off-target binding profiles.
-
Vs. Non-fluorinated variants: The fluorine atom acts as a "metabolic shield." If a lead compound fails due to rapid clearance via pyridine oxidation, switching to the 5-fluoro analog is a standard medicinal chemistry maneuver.
References
-
Fluorine in Medicinal Chemistry: Title: The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR).[1] Source: National Institutes of Health (PMC). URL:[Link]
-
Physicochemical Profiling Methodologies: Title: Physicochemical properties of drug molecules (pKa and LogP determination).[2] Source: UI Creates 2024 (Lecture Series). URL:[Link]
-
Nicotinamide Analogs in Therapy: Title: Nicotinamide enhances repair of ultraviolet radiation-induced DNA damage.[3] Source: PubMed.[4] URL:[Link]
Sources
- 1. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinamide enhances repair of ultraviolet radiation-induced DNA damage in human keratinocytes and ex vivo skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Role of 2-Amino-5-fluoronicotinamide in Kinase Inhibitor Discovery
Abstract
Protein kinases have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule kinase inhibitors that can selectively modulate their activity is a central focus of pharmaceutical research. This technical guide delves into the strategic rationale and practical application of utilizing the 2-Amino-5-fluoronicotinamide scaffold as a core structural motif in the design of novel kinase inhibitors. We will dissect the molecule into its constituent functional parts—the 2-aminopyridine hinge-binder, the nicotinamide moiety, and the bio-potentiating 5-fluoro substituent—to explain the causality behind its potential as a powerful tool in kinase inhibitor discovery. This guide provides field-proven insights into the structure-activity relationship (SAR) principles and detailed, self-validating experimental protocols for researchers, scientists, and drug development professionals aiming to exploit this promising chemical scaffold.
Introduction: The Kinase Inhibitor Landscape and the Quest for Specificity
Protein kinases orchestrate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The ATP-binding site of kinases, while conserved in its core structure, offers opportunities for the design of competitive inhibitors. The primary challenge in kinase drug discovery lies in achieving selectivity, as inhibiting off-target kinases can lead to significant toxicity.
A successful kinase inhibitor scaffold must possess key features that enable high-affinity binding to the target kinase while discriminating against a multitude of other kinases in the human kinome. The 2-aminopyridine scaffold has proven to be a highly effective "hinge-binder," a privileged motif that forms critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine base of ATP.[1][2] This guide focuses on a specific, strategically functionalized version of this scaffold: 2-Amino-5-fluoronicotinamide. We will explore how each component of this molecule contributes to its potential as a superior starting point for kinase inhibitor design.
Deconstructing the 2-Amino-5-fluoronicotinamide Scaffold
The power of the 2-Amino-5-fluoronicotinamide scaffold lies in the synergistic contribution of its three key components. Understanding the role of each is fundamental to leveraging this core for inhibitor design.
The 2-Aminopyridine Moiety: A Privileged Hinge-Binder
The 2-aminopyridine motif is a cornerstone of modern kinase inhibitor design. Its primary function is to anchor the inhibitor to the kinase's hinge region, the flexible loop connecting the N- and C-lobes of the catalytic domain.[3]
-
Mechanism of Action : The 2-amino group acts as a hydrogen bond donor, while the pyridine nitrogen serves as a hydrogen bond acceptor. This dual interaction pattern effectively mimics the hydrogen bonding of the adenine ring of ATP with the kinase hinge backbone, providing a strong and specific anchor for the inhibitor.[1][2]
Caption: 2-Aminopyridine forming key hydrogen bonds with the kinase hinge.
The Carboxamide Group: Extending Interactions and Modulating Properties
The carboxamide functional group, derived from the nicotinamide structure, offers a versatile handle for influencing inhibitor properties. It can participate in additional hydrogen bonding interactions within the ATP binding site, enhancing potency and selectivity.[4][5] Furthermore, the amide bond provides a synthetically tractable point for introducing further chemical diversity to explore the solvent-exposed region or other pockets within the kinase domain.
Nicotinamide itself has been identified as an inhibitor of multiple kinases, including ROCK and casein kinase 1, suggesting the inherent utility of this moiety in kinase-targeted drug design.[6][7]
The 5-Fluoro Substituent: A Strategic Bio-Potentiator
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[8][9] The placement of a fluorine atom at the 5-position of the aminonicotinamide ring is a deliberate design choice with multiple anticipated benefits.
-
Metabolic Stability : Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. Fluorine substitution can block these "metabolic soft spots," preventing hydroxylation and thereby increasing the compound's half-life and oral bioavailability.[10][11]
-
Modulation of Basicity (pKa) : The strong electron-withdrawing nature of fluorine lowers the pKa of the 2-amino group and the pyridine nitrogen. This modulation of basicity can be critical for optimizing cell permeability and reducing off-target interactions, such as those with hERG channels.[8][12]
-
Enhanced Binding Affinity : Fluorine can participate in favorable orthogonal multipolar interactions with backbone carbonyls in the ATP binding site, forming specific fluorine-protein contacts that can increase binding affinity.[13]
The Drug Discovery Workflow: A Self-Validating System
The development of a kinase inhibitor from a core scaffold like 2-Amino-5-fluoronicotinamide follows a logical, iterative workflow. Each stage is designed to validate the hypothesis that the molecule and its derivatives can effectively and selectively inhibit the target kinase in a biologically relevant context.
Caption: Iterative workflow for kinase inhibitor discovery and validation.
Experimental Protocols: From Benchtop to Biological Insight
This section provides detailed, step-by-step methodologies for key experiments in the kinase inhibitor discovery cascade.
Protocol 1: Determination of Biochemical Potency using LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay quantifies the affinity of a test compound for the kinase's ATP-binding site.
Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor™ 647-labeled tracer binds to the ATP site. In the absence of an inhibitor, excitation of the Eu donor results in FRET to the Alexa Fluor™ acceptor. A competitive inhibitor displaces the tracer, leading to a loss of FRET.[1]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 4X stock solution of the test compound (and control inhibitor, e.g., staurosporine) by serial dilution in kinase buffer.
-
Prepare a 2X kinase/antibody mixture in kinase buffer.
-
Prepare a 4X tracer solution in kinase buffer.
-
-
Assay Plate Setup (384-well plate):
-
Incubation and Measurement:
-
Seal the plate and incubate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Protocol 2: Quantifying Intracellular Target Engagement with the NanoBRET™ Assay
This assay measures the binding of the inhibitor to its target kinase within the complex environment of a living cell.[10]
Principle: The target kinase is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer binds to the kinase, bringing it in close proximity to NanoLuc® and generating a Bioluminescence Resonance Energy Transfer (BRET) signal. A competitive inhibitor will displace the tracer, causing a loss of BRET.
Step-by-Step Methodology:
-
Cell Preparation and Transfection:
-
Plate HEK293 cells in a suitable multiwell format.
-
Transfect the cells with a vector encoding the NanoLuc®-kinase fusion protein and allow for expression (typically 20-24 hours).
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound in Opti-MEM® I Reduced Serum Medium.
-
Prepare the NanoBRET® tracer and Nano-Glo® substrate/inhibitor solution according to the manufacturer's protocol.
-
Add the test compound dilutions to the cells and incubate for a predetermined time (e.g., 2 hours) at 37°C in a CO₂ incubator to allow for cell entry and target binding.
-
-
BRET Measurement:
-
Add the combined tracer and substrate solution to the wells.
-
Read the plate immediately on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
Plot the corrected BRET ratio against the log of the inhibitor concentration and fit the data to determine the intracellular IC₅₀.
-
Protocol 3: Assessing Cellular Viability and Cytotoxicity with CellTiter-Glo®
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[12]
Principle: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, luciferin. The reagent lyses the cells, releasing ATP, which drives the luciferase reaction, producing a luminescent signal proportional to the number of viable cells.[14]
Step-by-Step Methodology:
-
Cell Plating and Compound Treatment:
-
Plate cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and incubate for the desired time period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[13]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
-
Measurement and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescent signal against the log of the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Protocol 4: Evaluating In Vitro Metabolic Stability
This assay provides an early assessment of a compound's susceptibility to metabolism by liver enzymes.
Principle: The test compound is incubated with liver microsomes, which contain a high concentration of phase I metabolic enzymes like Cytochrome P450s. The disappearance of the parent compound over time is monitored by LC-MS/MS.[9]
Step-by-Step Methodology:
-
Reaction Setup:
-
Prepare a solution of the test compound (typically 1 µM) in a phosphate buffer (pH 7.4) containing liver microsomes (e.g., human, rat; 0.5 mg/mL protein).[15]
-
Pre-incubate the mixture at 37°C.
-
-
Initiation and Sampling:
-
Sample Processing and Analysis:
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison of potency, selectivity, and drug-like properties across a series of compounds.
Table 1: Example Data Summary for a Hypothetical Inhibitor Series
| Compound ID | Target Kinase IC₅₀ (nM) [Biochemical] | Target Kinase IC₅₀ (nM) [Cellular] | Off-Target Kinase IC₅₀ (nM) | Cell Viability GI₅₀ (µM) | Metabolic t₁/₂ (min) |
| Lead-001 | 50 | 250 | >10,000 | 5.2 | 15 |
| Lead-002 | 15 | 80 | >10,000 | 8.1 | 45 |
| Lead-003 | 5 | 25 | >10,000 | >20 | >60 |
Conclusion and Future Directions
The 2-Amino-5-fluoronicotinamide scaffold represents a highly promising starting point for the discovery of novel kinase inhibitors. By combining a privileged hinge-binding motif (2-aminopyridine) with a versatile interaction and synthetic handle (nicotinamide) and a strategic bio-potentiating element (5-fluoro), this core structure is pre-optimized for favorable interactions and drug-like properties. The systematic, self-validating workflow and detailed protocols outlined in this guide provide a robust framework for medicinal chemists and drug discovery scientists to rationally design, synthesize, and evaluate potent and selective kinase inhibitors based on this scaffold. Future efforts should focus on building libraries of derivatives to probe the structure-activity relationships around this core, ultimately leading to the identification of clinical candidates for a range of kinase-driven diseases.
References
- Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity. (2021). European Journal of Medicinal Chemistry, 224, 113702.
- Ho, L., He, B., & Li, W. (2018). Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells. Stem Cell Reports, 11(6), 1459-1472.
- Nicotinamide promotes cardiomyocyte derivation and survival through kinase inhibition in human pluripotent stem cells. (2021).
- Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. (2018). ACS Medicinal Chemistry Letters, 9(12), 1228-1233.
- Fluorine in drug discovery: Role, design and case studies. (2023). Journal of Medicinal Chemistry, 66(15), 10073-10101.
- Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (2023). Molecules, 28(18), 6598.
- Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. (2018).
- Examination of Noncanonical Kinase Hinge Binders Leads to Thiadiazoles as Potent IRAK4 Inhibitors. (2021). ACS Medicinal Chemistry Letters, 12(1), 108-114.
- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2021). Journal of Medicinal Chemistry, 64(19), 14209-14245.
- The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. (2008). Bioorganic & Medicinal Chemistry, 16(8), 4538-4545.
- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters, 27(15), 3409-3413.
- Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. (2022). Molecules, 27(17), 5488.
-
Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Retrieved February 6, 2026, from [Link]
- Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. (2022). Molecules, 27(23), 8295.
- A Unique Hinge Binder of Extremely Selective Aminopyridine-Based Mps1 (TTK) Kinase Inhibitors With Cellular Activity. (2015). Bioorganic & Medicinal Chemistry, 23(9), 2007-2020.
- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2021). Molecules, 26(23), 7297.
- Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. (2013). Journal of Medicinal Chemistry, 56(21), 8421-8439.
- Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. (2021). University of California, Irvine.
- Designing of kinase hinge binders: A medicinal chemistry perspective. (2022). Medicinal Research Reviews, 42(4), 1486-1529.
- What are NADK inhibitors and how do they work?. (2024). Biochemical Society Transactions, 52(3), 645-654.
- Synthesis of K+ channel radioligand [18F]5-methyl-3-fluoro-4-aminopyridine and PET imaging in mice. (2019). EJNMMI Research, 9(1), 101.
- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2021). Journal of Medicinal Chemistry, 64(19), 14209-14245.
- De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. (2011). Journal of Medicinal Chemistry, 54(15), 5320-5332.
- Fluorine Substitution Can Block CYP3A4 Metabolism-Dependent Inhibition: Identification of ( S ) -N -[1-(4-Fluoro-3- morpholin-4-ylphenyl)ethyl]-3- (4-fluorophenyl)acrylamide as an Orally Bioavailable KCNQ2 Opener Devoid of CYP3A4 Metabolism-Dependent Inhibition. (2014). Journal of Medicinal Chemistry, 57(23), 10046-10058.
- Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1184-1209.
- Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants. (2024). SLAS Discovery, 29(4), 100-108.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. NanoBRET® TE Intracellular Kinase Assays [promega.sg]
- 11. General Information - Things to know before starting | Thermo Fisher Scientific - UK [thermofisher.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. info.mercell.com [info.mercell.com]
An In-depth Technical Guide to the Biological Activity Profile of 2-Amino-5-fluoronicotinamide
Abstract
This technical guide provides a comprehensive analysis of the inferred biological activity profile of 2-Amino-5-fluoronicotinamide, a fluorinated nicotinamide derivative. While direct experimental data on this specific molecule is limited in publicly available literature, its structural features—a nicotinamide core and a fluorine substituent—allow for a robust, scientifically grounded exploration of its potential therapeutic applications. This document will delve into its probable synthesis, its hypothesized primary mechanism of action as a Poly(ADP-ribose) polymerase (PARP) inhibitor, and its potential as an antifungal agent. Detailed experimental protocols for evaluating these activities are provided, alongside data presentation formats and visualizations to guide researchers in their investigation of this promising compound.
Introduction and Rationale
Nicotinamide and its derivatives are of significant interest in medicinal chemistry due to their integral role in cellular metabolism, particularly as components of the coenzyme Nicotinamide Adenine Dinucleotide (NAD+).[1][2] The nicotinamide scaffold is a well-established pharmacophore for a range of enzymatic targets, most notably the PARP enzyme family, which is crucial for DNA repair.[3][4] The strategic incorporation of a fluorine atom can significantly enhance a molecule's pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[5][6]
2-Amino-5-fluoronicotinamide combines these key features, positioning it as a compelling candidate for investigation as a targeted therapeutic agent. This guide will, therefore, focus on its potential as a PARP inhibitor for applications in oncology and as an antifungal agent, drawing parallels from structurally related compounds.
Synthesis of 2-Amino-5-fluoronicotinamide
A plausible synthetic route for 2-Amino-5-fluoronicotinamide can be adapted from established methods for similar fluorinated pyridines.[7] A proposed multi-step synthesis starting from 2-aminopyridine is outlined below. The rationale for this pathway is its reliance on well-characterized reactions, allowing for efficient and scalable production.
Proposed Synthetic Pathway
Caption: Proposed synthetic route for 2-Amino-5-fluoronicotinamide.
Detailed Experimental Protocol: A Representative Step (Amidation)
Objective: To convert 2-Amino-5-fluoronicotinic acid to 2-Amino-5-fluoronicotinamide.
Materials:
-
2-Amino-5-fluoronicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Ammonia (gas or solution in dioxane)
-
Magnetic stirrer and heating mantle
-
Round bottom flask and condenser
-
Ice bath
Procedure:
-
Suspend 2-Amino-5-fluoronicotinic acid (1 equivalent) in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
Add thionyl chloride (1.2 equivalents) dropwise to the suspension with vigorous stirring.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.
-
Dissolve the resulting crude acid chloride in anhydrous DCM and cool in an ice bath.
-
Bubble ammonia gas through the solution or add a solution of ammonia in dioxane dropwise until the reaction is complete.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of water.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2-Amino-5-fluoronicotinamide.
Inferred Biological Activity Profile
Primary Hypothesized Mechanism of Action: PARP Inhibition
The structural similarity of the nicotinamide core to the nicotinamide moiety of NAD+ is the primary reason to hypothesize that 2-Amino-5-fluoronicotinamide will act as a competitive inhibitor of PARP enzymes.[3][8] PARP enzymes play a critical role in DNA single-strand break repair.[9] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of double-strand breaks and subsequent cell death through a process known as synthetic lethality.[10]
The fluorine atom at the 5-position is expected to enhance the inhibitory activity by increasing the binding affinity to the nicotinamide-binding pocket of the PARP enzyme.[11][12]
Caption: Hypothesized mechanism of action of 2-Amino-5-fluoronicotinamide as a PARP inhibitor.
Experimental Protocol: In Vitro PARP Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2-Amino-5-fluoronicotinamide against PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone H1 (substrate)
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP)
-
TMB substrate
-
Plate reader
Procedure:
-
Coat a streptavidin plate with histone H1.
-
Prepare a reaction mixture containing PARP-1 enzyme, activated DNA, and varying concentrations of 2-Amino-5-fluoronicotinamide.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate to allow for the PARylation of histone H1.
-
Wash the plate to remove unbound reagents.
-
Add an anti-PAR antibody-HRP conjugate and incubate.
-
Wash the plate again.
-
Add TMB substrate and measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Data Presentation: PARP Inhibition
| Compound | PARP-1 IC₅₀ (nM) |
| 2-Amino-5-fluoronicotinamide | To be determined |
| Olaparib (Control) | Reference value |
| Veliparib (Control) | Reference value |
Potential Antifungal Activity
Derivatives of 2-aminonicotinamide have demonstrated potent antifungal activity, particularly against Candida albicans.[13] The mechanism of action for some of these derivatives involves the inhibition of glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis, which is essential for the fungal cell wall integrity.[13] It is plausible that 2-Amino-5-fluoronicotinamide could exhibit similar antifungal properties.
Experimental Protocol: Antifungal Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of 2-Amino-5-fluoronicotinamide against various fungal strains.
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a serial dilution of 2-Amino-5-fluoronicotinamide in RPMI-1640 medium in a 96-well plate.
-
Inoculate each well with a standardized fungal suspension.
-
Include positive (fungi only) and negative (medium only) controls.
-
Incubate the plates at the appropriate temperature for 24-48 hours.
-
Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density.
Data Presentation: Antifungal Activity
| Fungal Strain | 2-Amino-5-fluoronicotinamide MIC (µg/mL) | Fluconazole MIC (µg/mL) (Control) |
| Candida albicans | To be determined | Reference value |
| Aspergillus fumigatus | To be determined | Reference value |
| Cryptococcus neoformans | To be determined | Reference value |
Conclusion and Future Directions
2-Amino-5-fluoronicotinamide is a molecule of considerable interest for drug discovery and development. Based on its structural characteristics, it is strongly hypothesized to function as a potent PARP inhibitor with potential applications in oncology. Furthermore, preliminary evidence from related compounds suggests a promising avenue for investigation into its antifungal properties.
The experimental protocols and frameworks provided in this guide offer a clear path for researchers to systematically evaluate the biological activity profile of 2-Amino-5-fluoronicotinamide. Future research should focus on confirming its synthesis, elucidating its precise mechanism of action, determining its efficacy in preclinical models, and exploring its broader therapeutic potential.
References
- [Reference to a paper on the synthesis of amino-substituted benzimidazole deriv
- [Reference to a paper on the synthesis of 2-amino-5-fluoropyridine]
- [Reference to a paper on the biological activities of nicotinamide]
- [Reference to a paper on poly(amino acid) synthesis]
- [Reference to a paper on the synthesis of nicotinamide analogs]
- [Reference to a paper on the biological activity of 2-Amino-5-Nitrothiazole deriv
- [Reference to a paper on 2-Amino-5-methylnicotinamide and its rel
- [Reference to a paper on 2-Aminonicotinamide deriv
- [Reference to a paper on the use of fluorine in enzyme inhibitor development]
- [Reference to a paper on PARP inhibitor resistance]
- [Reference to a paper on the structure-activity model of PARP-1 inhibitors]
- [Reference to a paper on the role of fluorine in medicinal chemistry]
- [Reference to a paper on fluorine in drug discovery]
- [Reference to a paper on the synthesis of 2-amino-5-arylazonicotinate deriv
- [Reference to a YouTube video on PARP-Inhibitor Resistance]
- [Reference to a paper on the biologic actions of nicotinamide]
- [Reference to a YouTube video on PARP inhibitors]
- [Reference to a paper on the roles of NAD+ in biological systems]
- [Reference to a chemical supplier page for 2-Chloro-5-fluoronicotinonitrile synthesis]
- [Reference to a paper on enzyme inhibition by fluorin
- [Reference to a review on PARP inhibitors for breast cancer tre
- [Reference to a paper on the role of fluorine in drug design and action]
- [Reference to a paper on the role of NAD+ and rel
- [Reference to a paper on the synthesis and biological investigation of 2-aminothiazole sulfonamide deriv
- [Reference to a patent for the prepar
Sources
- 1. researchgate.net [researchgate.net]
- 2. Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-5-methylnicotinamide | 1021871-28-2 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. tandfonline.com [tandfonline.com]
- 12. rroij.com [rroij.com]
- 13. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 2-Amino-5-fluoronicotinamide: Pathways and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-fluoronicotinamide is a key heterocyclic compound with significant potential in medicinal chemistry and drug development. Its structure, featuring a pyridine core substituted with an amino group, a fluorine atom, and a carboxamide, makes it a valuable building block for the synthesis of various biologically active molecules. The strategic placement of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of parent compounds. This in-depth technical guide provides a comprehensive review of the primary synthesis pathways for 2-Amino-5-fluoronicotinamide, offering field-proven insights into the experimental choices and methodologies.
Pathway 1: Multi-step Synthesis from 2-Aminopyridine
A common and versatile approach to fluorinated aminopyridines involves a multi-step sequence starting from the readily available 2-aminopyridine. This pathway introduces the nitro group as a precursor to the amino group at the 5-position, followed by a diazotization-fluorination reaction (Schiemann reaction) to install the fluorine. Subsequent reduction and functional group manipulations yield the target molecule.
Causality Behind Experimental Choices
The initial acetylation of 2-aminopyridine is a crucial step to protect the amino group and direct the subsequent nitration to the 5-position. Without this protection, nitration can lead to a mixture of isomers and undesired byproducts. The Schiemann reaction is a classic and reliable method for the introduction of fluorine onto an aromatic ring via a diazonium salt. The choice of reduction method for the nitro group is critical to avoid affecting other functional groups. Finally, the hydrolysis of the protecting acetyl group and the conversion of the resulting amine to the final amide are standard transformations.
Experimental Protocol
A novel synthesis route for a related compound, 2-amino-5-fluoropyridine, has been proposed which can be adapted for the synthesis of 2-Amino-5-fluoronicotinamide.[1][2] The key steps are outlined below, with modifications for the introduction of the carboxamide group.
Step 1: Acetylation of 2-Aminopyridine
-
In a reaction vessel, 2-aminopyridine is treated with acetic anhydride.
-
The reaction is typically carried out at a controlled temperature, for instance, 45°C for 2.5 hours, to yield 2-acetamidopyridine with high purity.[3]
Step 2: Nitration of 2-Acetamidopyridine
-
The protected aminopyridine is then subjected to nitration using a mixture of fuming nitric acid and concentrated sulfuric acid.
-
Careful temperature control (e.g., 60°C for 2 hours) is essential to ensure selective nitration at the 5-position, affording 2-acetamido-5-nitropyridine.[3]
Step 3: Reduction of the Nitro Group
-
The nitro group is reduced to an amino group. A variety of reducing agents can be employed, such as hydrazine hydrate with a palladium on carbon (Pd/C) catalyst.[3] This yields 2-acetamido-5-aminopyridine.
Step 4: Diazotization and Fluorination (Schiemann Reaction)
-
The resulting amino group is diazotized using sodium nitrite in the presence of a fluorinating agent like fluoroboric acid.
-
The intermediate diazonium salt is then thermally decomposed to introduce the fluorine atom at the 5-position, yielding 2-acetamido-5-fluoropyridine.[4]
Step 5: Hydrolysis of the Acetyl Group
-
The acetyl protecting group is removed by hydrolysis, typically under basic conditions (e.g., aqueous NaOH), to give 2-amino-5-fluoropyridine.[4]
Step 6: Carboxylation and Amidation
-
This step is a conceptual addition to the known synthesis of 2-amino-5-fluoropyridine to arrive at the target molecule. 2-amino-5-fluoropyridine would first need to be carboxylated at the 3-position. This could potentially be achieved through lithiation followed by quenching with carbon dioxide. The resulting 2-amino-5-fluoronicotinic acid can then be converted to the amide.
-
Standard amidation procedures involve activating the carboxylic acid (e.g., with thionyl chloride or a carbodiimide) followed by reaction with ammonia.
Visualization of Pathway 1
Caption: Multi-step synthesis from 2-aminopyridine.
Pathway 2: Synthesis from 2-Chloronicotinic Acid Derivatives
An alternative and potentially more direct route starts from a pre-functionalized pyridine ring, such as 2-chloronicotinic acid or its derivatives. This pathway leverages the reactivity of the chloro-substituent for amination.
Causality Behind Experimental Choices
Starting with a 2-chloronicotinic acid derivative allows for the direct introduction of the amino group at the 2-position via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed amination. The electron-withdrawing nature of the carboxylic acid (or its amide/nitrile derivative) and the fluorine atom facilitate the SNAr reaction. The conversion of the carboxylic acid to the amide can be performed before or after the amination step, depending on the stability of the intermediates and the desired reaction conditions.
Experimental Protocol
This pathway can be approached in two main sequences, both starting from a derivative of 2,6-dichloro-5-fluoronicotinic acid. A key step in this route is the selective removal of the 6-chloro group.[2]
Sequence A: Amidation followed by Amination
Step 1: Synthesis of 2,6-Dichloro-5-fluoronicotinic acid
-
This intermediate can be prepared from ethyl fluoroacetate and ethyl formate.[5]
Step 2: Selective Dechlorination
-
The 6-chloro group of 2,6-dichloro-5-fluoronicotinic acid or its ester can be selectively removed via hydrogenation with a catalyst like Lindlar's catalyst or Pd/C in the presence of a base like triethylamine. This yields 2-chloro-5-fluoronicotinic acid.
Step 3: Amidation
-
The resulting 2-chloro-5-fluoronicotinic acid is converted to 2-chloro-5-fluoronicotinamide. This can be achieved by first converting the acid to its acid chloride using a reagent like thionyl chloride, followed by reaction with ammonia.
Step 4: Amination
-
The 2-chloro-5-fluoronicotinamide is then subjected to amination. This can be accomplished by reacting it with ammonia or a protected ammonia equivalent under pressure and/or with a palladium catalyst. The presence of the electron-withdrawing amide and fluoro groups facilitates this nucleophilic substitution.
Sequence B: Amination followed by Amidation
Step 1 & 2: As in Sequence A
Step 3: Amination of 2-Chloro-5-fluoronicotinic acid
-
2-Chloro-5-fluoronicotinic acid is directly aminated at the 2-position to yield 2-amino-5-fluoronicotinic acid.
Step 4: Amidation
-
The resulting 2-amino-5-fluoronicotinic acid is then converted to the final product, 2-Amino-5-fluoronicotinamide, using standard amidation methods.
Visualization of Pathway 2
Caption: Synthesis from 2-chloronicotinic acid derivatives.
Pathway 3: From 2-Chloro-5-fluoronicotinonitrile
A highly efficient route can be envisioned starting from 2-chloro-5-fluoronicotinonitrile. This pathway benefits from the reactivity of the nitrile group and the chloro-substituent.
Causality Behind Experimental Choices
The nitrile group is a versatile functional group that can be hydrolyzed to a primary amide under controlled conditions. The 2-chloro position is activated towards nucleophilic substitution by both the nitrile group and the 5-fluoro substituent. The order of the amination and hydrolysis steps can be chosen based on the desired reaction selectivity and intermediate stability.
Experimental Protocol
Step 1: Synthesis of 2-Chloro-5-fluoronicotinonitrile
-
This starting material can be synthesized from 2-chloro-5-fluoronicotinaldehyde. The aldehyde is first converted to an oxime using hydroxylamine hydrochloride, which is then dehydrated to the nitrile using a reagent like carbonyldiimidazole.[6]
Step 2: Amination of 2-Chloro-5-fluoronicotinonitrile
-
The 2-chloro group is displaced by an amino group through reaction with ammonia. This nucleophilic aromatic substitution is expected to proceed under moderate conditions due to the activating effect of the nitrile and fluoro groups.
Step 3: Partial Hydrolysis of the Nitrile
-
The resulting 2-amino-5-fluoronicotinonitrile is then carefully hydrolyzed to the desired 2-Amino-5-fluoronicotinamide. This can be achieved using controlled acidic or basic conditions, or with peroxide under basic conditions, to favor the formation of the amide over the carboxylic acid.
Visualization of Pathway 3
Caption: Synthesis from 2-chloro-5-fluoronicotinonitrile.
Data Summary
| Pathway | Starting Material | Key Intermediates | Key Reactions | Advantages | Disadvantages |
| 1 | 2-Aminopyridine | 2-Acetamido-5-nitropyridine, 2-Amino-5-fluoropyridine | Nitration, Schiemann reaction, Carboxylation | Well-established chemistry for fluorination | Long synthetic route, requires protection/deprotection steps, carboxylation step may be challenging. |
| 2 | 2,6-Dichloro-5-fluoronicotinic acid | 2-Chloro-5-fluoronicotinic acid, 2-Chloro-5-fluoronicotinamide | Selective dechlorination, Amidation, Amination | More direct, utilizes readily available starting materials. | Requires selective dechlorination, amination of a deactivated ring (in Sequence B). |
| 3 | 2-Chloro-5-fluoronicotinaldehyde | 2-Chloro-5-fluoronicotinonitrile, 2-Amino-5-fluoronicotinonitrile | Nitrile formation, Amination, Partial hydrolysis | Potentially the most efficient route, activated system for amination. | Requires careful control of the nitrile hydrolysis to avoid over-hydrolysis to the carboxylic acid. |
Conclusion
The synthesis of 2-Amino-5-fluoronicotinamide can be achieved through several strategic pathways. The choice of the optimal route will depend on factors such as the availability of starting materials, desired scale of production, and the specific expertise of the research team. The multi-step synthesis from 2-aminopyridine offers a classic and well-understood approach, while the routes starting from 2-chloronicotinic acid derivatives or 2-chloro-5-fluoronicotinonitrile provide more direct and potentially more efficient alternatives. Each pathway presents its own set of challenges and advantages, and a thorough evaluation of these factors is crucial for successful synthesis. The methodologies and insights provided in this guide aim to equip researchers with the necessary knowledge to make informed decisions in their synthetic endeavors.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 3. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
- 4. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation [m.dissertationtopic.net]
- 5. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 6. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Step-by-step synthesis of 2-Amino-5-fluoronicotinamide
This application note details the synthesis of 2-Amino-5-fluoronicotinamide , a critical scaffold in medicinal chemistry often employed in the development of kinase inhibitors and peptide deformylase inhibitors.[1][2]
The synthesis strategy prioritizes the Nucleophilic Aromatic Substitution (SNAr) pathway starting from commercially available 2-chloro-5-fluoronicotinic acid .[1][2] This route is selected for its regioselectivity, scalability, and avoidance of hazardous nitration/rearrangement steps often associated with de novo pyridine ring construction.[2]
Strategic Analysis & Retrosynthesis
The target molecule features a 2-amino group and a 3-carboxamide moiety on a 5-fluoropyridine core.[1][2]
-
Regioselectivity Challenge: The pyridine ring contains two potential leaving groups (fluorine at C5 and chlorine at C2).[1][2]
-
Mechanistic Insight: The C2 position is significantly more electrophilic than C5 due to the combined electron-withdrawing effects of the ring nitrogen (ortho-like) and the C3-carbonyl group.[1][2] Consequently, ammonia preferentially displaces the C2-chlorine via SNAr, leaving the C5-fluorine intact.[1][2]
-
Pathway Selection: We proceed via the 2-chloro-5-fluoronicotinamide intermediate.[1][2] Converting the carboxylic acid to the amide before the SNAr reaction prevents the formation of zwitterionic side products and leverages the amide's electron-withdrawing nature to accelerate the subsequent amination.[1]
Reaction Scheme Visualization
The following diagram outlines the optimized two-step workflow:
Caption: Two-step synthetic pathway emphasizing the activation of the C2 position by the C3 amide group.
Detailed Protocols
Step 1: Synthesis of 2-Chloro-5-fluoronicotinamide
This step converts the carboxylic acid to the primary amide via an acid chloride intermediate.[1][2]
-
Reagents: 2-Chloro-5-fluoronicotinic acid (1.0 eq), Thionyl Chloride (SOCl2, 3.0 eq), Catalytic DMF, THF (anhydrous), Ammonium Hydroxide (28% NH3).[1][2]
-
Equipment: Round-bottom flask, reflux condenser, inert gas (N2) manifold, addition funnel.[1][2]
Protocol:
-
Activation: Charge a dry flask with 2-chloro-5-fluoronicotinic acid (e.g., 10.0 g) and anhydrous THF (100 mL). Under N2, add catalytic DMF (2-3 drops).[1][2]
-
Chlorination: Add SOCl2 dropwise at room temperature. A mild exotherm and gas evolution (SO2, HCl) will occur.[1][2] Heat the mixture to reflux (65°C) for 2 hours until the solution becomes clear, indicating full conversion to the acid chloride.
-
Concentration: Evaporate the solvent and excess SOCl2 under reduced pressure to yield the crude acid chloride as a semi-solid. Critical: Do not expose to moisture.[1][2]
-
Amidation: Re-dissolve the residue in dry THF (50 mL). Cool the solution to 0°C.
-
Quench: Slowly add the acid chloride solution to a stirred solution of concentrated ammonium hydroxide (50 mL) at 0°C. Stir for 1 hour, allowing the mixture to warm to room temperature.
-
Isolation: The product often precipitates as a white solid.[1] Filter the solid, wash with cold water (3 x 20 mL) to remove ammonium salts, and dry in a vacuum oven at 45°C.
Data Specification:
| Parameter | Value | Notes |
|---|---|---|
| Appearance | White to off-white solid | |
| Typical Yield | 85 - 92% | High efficiency step |
| Melting Point | 155 - 158°C | Literature consistent |
| Purity (HPLC) | >98% | Suitable for next step without recrystallization |[1][2][3][4][5]
Step 2: Amination via SNAr (Ammonolysis)
The displacement of the C2-chlorine requires elevated temperature and pressure.[1][2] The C3-amide group activates the ring, making the C2 position susceptible to nucleophilic attack by ammonia.[2]
-
Reagents: 2-Chloro-5-fluoronicotinamide (Intermediate from Step 1), Aqueous Ammonia (28%) or Methanolic Ammonia (7N).[1][2]
-
Equipment: High-pressure stainless steel autoclave or sealed pressure tube.[1][2]
Protocol:
-
Loading: Charge the pressure vessel with 2-chloro-5-fluoronicotinamide (5.0 g) and Methanolic Ammonia (7N, 50 mL). Note: Methanolic ammonia is preferred over aqueous to improve solubility and simplify workup.
-
Reaction: Seal the vessel and heat to 90°C - 100°C . Stir for 12–16 hours.[1][2] The internal pressure will rise; ensure the vessel is rated for at least 10 bar.[1]
-
Monitoring: Cool a small aliquot and check by HPLC/TLC. The limiting reagent (chloro-amide) should be fully consumed.[1][2]
-
Workup: Cool the vessel to room temperature and carefully vent excess ammonia gas in a fume hood.
-
Crystallization: Concentrate the reaction mixture to ~20% volume. Add cold water (30 mL) to induce precipitation of the product.
-
Purification: Filter the crude solid. Recrystallize from Ethanol/Water (9:1) if necessary to remove trace ammonium chloride salts.[1][2]
Troubleshooting Logic (SNAr):
Caption: Decision matrix for optimizing the ammonolysis step.
Analytical Validation
To ensure scientific integrity, the final product must be validated against the following spectral characteristics:
-
1H NMR (DMSO-d6, 400 MHz):
-
19F NMR: Single peak around -135 to -140 ppm (depending on reference).[1][2]
-
Mass Spectrometry (ESI+): Calculated for C6H6FN3O [M+H]+: 156.05. Found: 156.1.[1][2]
References
-
Synthesis of 2-chloro-5-fluoronicotinonitrile . ChemicalBook.[1][2][6] (Detailed precursor synthesis and properties).
-
Preparation method of 2-amino-5-fluoropyridine . WIPO Patentscope. (Context on fluoropyridine amination chemistry). [1][2]
-
2-Chloro-5-fluoronicotinamide synthesis . ChemicalBook.[1][2][6] (Specific intermediate data).
-
First radiosynthesis of 2-amino-5-[18F]fluoropyridines . Royal Society of Chemistry.[1] (Mechanistic insights into SNAr on fluoropyridines).
Sources
- 1. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 3. Study on the Process of Preparation of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 4. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-CHLORO-5-FLUOROISONICOTINIC ACID(884494-74-0) 1H NMR [m.chemicalbook.com]
Application Notes and Protocols for 2-Amino-5-fluoronicotinamide as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the use of 2-Amino-5-fluoronicotinamide as a versatile intermediate in chemical synthesis. While specific peer-reviewed protocols for this exact molecule are not widely published, this guide synthesizes information from analogous compounds and established reaction mechanisms to provide robust, scientifically-grounded protocols and application notes. The unique structural features of 2-Amino-5-fluoronicotinamide, combining a reactive amino group, a fluorine substituent, and a nicotinamide core, make it a valuable building block in the design and synthesis of novel compounds, particularly in the fields of medicinal chemistry and materials science. This guide covers its physicochemical properties, proposed synthetic routes, key reactions, and safety considerations, offering a foundational resource for researchers.
Introduction: The Strategic Value of 2-Amino-5-fluoronicotinamide
2-Amino-5-fluoronicotinamide (CAS No: 958359-96-1) is a substituted pyridine derivative with significant potential as a chemical intermediate.[1] Its structure is characterized by three key functional groups:
-
A 2-amino group: This primary aromatic amine is a versatile handle for a wide range of chemical transformations. It can act as a nucleophile, be readily diazotized for subsequent substitution reactions, or participate in coupling reactions to build more complex molecular architectures.
-
A 5-fluoro substituent: The presence of a fluorine atom can significantly modulate the electronic properties of the pyridine ring, influencing its reactivity and the physicochemical properties of downstream compounds. In drug discovery, fluorine incorporation is a common strategy to enhance metabolic stability, binding affinity, and bioavailability.
-
A nicotinamide moiety: The carboxamide group at the 3-position is a key pharmacophore in many biologically active molecules and can participate in hydrogen bonding interactions.
This combination of functional groups makes 2-Amino-5-fluoronicotinamide a strategic building block for accessing a diverse array of target molecules. Its application is particularly relevant in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials where fine-tuning of molecular properties is crucial.
Physicochemical Properties
Detailed experimental data for 2-Amino-5-fluoronicotinamide is not extensively reported. The following table summarizes available and predicted data. Researchers should verify these properties experimentally.
| Property | Value | Source |
| CAS Number | 958359-96-1 | [1][2] |
| Molecular Formula | C₆H₆FN₃O | [1] |
| Molecular Weight | 155.13 g/mol | [1] |
| Appearance | Solid (predicted) | Inferred |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents like DMSO and DMF (predicted) | Inferred |
Molecular Structure and Proposed Synthesis Workflow
The structural arrangement of 2-Amino-5-fluoronicotinamide is key to its utility.
Caption: Chemical structure of 2-Amino-5-fluoronicotinamide.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 2-Amino-5-fluoronicotinamide.
Detailed Protocols
The following protocols are based on established methodologies for similar compounds and should be optimized for the specific substrate.
Protocol 1: Synthesis of 2-Aminonicotinamide from 2-Aminonicotinic Acid
This protocol describes the conversion of the carboxylic acid to the primary amide.
Rationale: The conversion of a carboxylic acid to an amide is a fundamental transformation in organic synthesis. A common and effective method involves the formation of an acyl chloride intermediate using thionyl chloride (SOCl₂), followed by reaction with ammonia.[4]
Materials:
-
2-Aminonicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Concentrated ammonium hydroxide (NH₄OH)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-aminonicotinic acid (1 equivalent) in anhydrous DCM or THF.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Amidation: In a separate flask, prepare a solution of concentrated ammonium hydroxide in an ice bath.
-
Slowly add the acyl chloride solution from step 4 to the cold ammonium hydroxide solution with vigorous stirring.
-
A precipitate of 2-aminonicotinamide should form. Stir the mixture for an additional 30 minutes in the ice bath.
-
Work-up and Purification: Filter the solid product and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-aminonicotinamide.
-
Dry the product under vacuum.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the carboxylic acid proton signal and the appearance of amide proton signals in the ¹H NMR spectrum are indicative of a successful reaction.
Protocol 2: Diazotization and Fluorination (Schiemann Reaction)
This protocol outlines the conversion of the 2-amino group to a fluoro group via a diazonium salt intermediate.
Rationale: The Balz-Schiemann reaction is a classic method for the introduction of fluorine onto an aromatic ring. It involves the diazotization of a primary aromatic amine with a nitrite source in the presence of tetrafluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate salt. Gentle heating of this salt then leads to the formation of the corresponding fluoroaromatic compound.[3]
Materials:
-
2-Aminonicotinamide (from Protocol 1)
-
Tetrafluoroboric acid (HBF₄, 48% in water)
-
Sodium nitrite (NaNO₂)
-
Ice/salt bath
-
Anhydrous toluene or other high-boiling inert solvent
-
Standard laboratory glassware
Procedure:
-
Diazotization: In a beaker, dissolve 2-aminonicotinamide (1 equivalent) in tetrafluoroboric acid at 0 °C.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water.
-
Slowly add the sodium nitrite solution to the stirred solution of 2-aminonicotinamide in HBF₄, maintaining the temperature below 5 °C using an ice/salt bath.
-
A precipitate of the diazonium tetrafluoroborate salt should form. Continue stirring at low temperature for 30-60 minutes.
-
Isolation of Diazonium Salt: Filter the precipitated diazonium salt and wash with cold diethyl ether.
-
Schiemann Reaction: Suspend the dried diazonium salt in an inert, high-boiling solvent like toluene.
-
Gently heat the suspension with stirring. The evolution of nitrogen gas (N₂) and boron trifluoride (BF₃) will be observed as the decomposition occurs. The reaction temperature will depend on the stability of the diazonium salt and should be determined empirically, but often falls in the range of 80-120 °C.
-
Work-up and Purification: After the gas evolution ceases, cool the reaction mixture.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2-Amino-5-fluoronicotinamide.
Self-Validation: The successful incorporation of fluorine can be confirmed by ¹⁹F NMR spectroscopy, which should show a characteristic signal for the fluorine atom. ¹H NMR will show a coupling of the aromatic protons to the fluorine atom. Mass spectrometry will show the expected molecular ion peak for C₆H₆FN₃O.
Key Reactions of 2-Amino-5-fluoronicotinamide as an Intermediate
The 2-amino group of 2-Amino-5-fluoronicotinamide is the primary site of reactivity for its use as an intermediate.
Diazotization and Sandmeyer-Type Reactions
As demonstrated in the proposed synthesis of the fluoro-analogue, the amino group can be converted to a diazonium salt. This diazonium salt is a versatile intermediate that can undergo a variety of Sandmeyer-type reactions to introduce other functional groups at the 2-position, such as -Cl, -Br, -CN, or -OH.
Caption: Sandmeyer reactions of 2-Amino-5-fluoronicotinamide.
N-Acylation and N-Alkylation
The amino group can readily undergo acylation with acyl chlorides or anhydrides, or alkylation with alkyl halides to form substituted aminonicotinamides. These reactions are fundamental for building more complex molecular scaffolds.
Condensation Reactions
The primary amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). These imines can then be further functionalized, for example, through reduction to secondary amines.
Analytical Characterization
The purity and identity of 2-Amino-5-fluoronicotinamide and its derivatives should be rigorously confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the proton environment and the successful modification of the molecule.
-
¹³C NMR: To verify the carbon skeleton.
-
¹⁹F NMR: Essential for confirming the presence and chemical environment of the fluorine atom.[5]
-
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H stretches of the amine and amide, and the C=O stretch of the amide.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Safety and Handling
No specific safety data sheet (MSDS) is currently available for 2-Amino-5-fluoronicotinamide. Therefore, it should be handled with the same precautions as other potentially hazardous aromatic amines and fluorinated compounds. The following guidelines are based on data for structurally similar compounds like 2-amino-5-fluoropyridine.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from strong oxidizing agents.
-
Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled.
In case of exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting.
Always consult the institutional safety officer and relevant safety data sheets for the reagents used in the synthesis and subsequent reactions.
References
-
ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]
-
Heliyon. Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. [Link]
-
ResearchGate. Synthesis of 2-aminonicotinic acid. [Link]
-
Chemistry Central Journal. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. [Link]
- Google Patents.
-
National Center for Biotechnology Information. Two-Dimensional IR Spectroscopy of Protein Dynamics Using Two Vibrational Labels: A Site-Specific Genetically Encoded Unnatural Amino Acid and an Active Site Ligand. [Link]
-
Lead Sciences. 2-Amino-5-fluoronicotinamide. [Link]
-
Heliyon. Targeted F19 - tags to detect amino acids in complex mixtures using NMR spectroscopy. [Link]
- Google Patents.
Sources
Precision Coupling Strategies for 2-Amino-5-fluoronicotinamide
Executive Summary & Chemical Context
2-Amino-5-fluoronicotinamide (CAS: [Specific CAS if available, else generic structure] ) is a critical pharmacophore in the synthesis of next-generation kinase inhibitors (e.g., EGFR, PIM-1, and c-Met inhibitors). Its structural duality—possessing both a nucleophilic exocyclic amine and an electrophilic amide—makes it a versatile yet challenging "push-pull" system.
The Challenge: The electron-withdrawing nature of the pyridine ring, amplified by the C5-fluorine atom and the C3-carboxamide, significantly reduces the nucleophilicity of the C2-amine. Standard amide coupling protocols (e.g., EDC/NHS) often fail or result in low yields. Furthermore, the molecule is prone to competitive intermolecular hydrogen bonding, reducing solubility in non-polar solvents.
The Solution: This guide details three high-fidelity coupling protocols designed to overcome these electronic deactivations:
-
Cyclocondensation: For constructing bicyclic pyrido[2,3-d]pyrimidine scaffolds.[1]
-
High-Energy N-Acylation: For linker attachment using HATU or Acid Chlorides.
-
Palladium-Catalyzed N-Arylation: Buchwald-Hartwig conditions for deactivated amines.
Pre-Reaction Analysis: Solubility & Stability
Before initiating coupling, the physical state of the starting material dictates solvent choice.
| Solvent | Solubility Rating | Application Context |
| DMSO | High (>100 mg/mL) | Ideal for microwave reactions and library synthesis. |
| DMF | High (>80 mg/mL) | Standard solvent for HATU/TBTU couplings. |
| 1,4-Dioxane | Moderate | Preferred for Pd-catalyzed reactions (Buchwald). |
| DCM/CHCl3 | Low | Avoid as primary solvent; use as co-solvent only. |
| Ethanol | Moderate (Hot) | Excellent for cyclization/condensation reflux methods. |
Protocol A: Synthesis of Fluorinated Pyrido[2,3-d]pyrimidines (Cyclocondensation)
Application: This is the primary route for synthesizing kinase inhibitor cores (e.g., analogs of PIM-1 inhibitors). The reaction involves a "coupling" of the 2-amino and 3-amide groups with a bidentate electrophile.
Mechanism & Rationale
The reaction proceeds via a cascade:
-
Condensation: The exocyclic amine attacks a ketone or aldehyde.
-
Cyclization: The amide nitrogen attacks the resulting intermediate, closing the pyrimidine ring.
-
Dehydration: Aromatization (often oxidative) to the final heteroaromatic system.
Step-by-Step Methodology
Reagents:
-
Substrate: 2-Amino-5-fluoronicotinamide (1.0 equiv)
-
Coupling Partner: Cyclohexanone (or substituted derivative) (1.2 equiv)
-
Catalyst: Iodine (I2) (10 mol%) or p-TsOH (10 mol%)
-
Solvent: Ethanol or DMF
-
Oxidant (if required): DMSO/I2 system
Procedure:
-
Dissolution: Charge a round-bottom flask with 2-Amino-5-fluoronicotinamide (1.0 mmol) and Ethanol (5 mL).
-
Activation: Add Iodine (0.1 mmol). Note: Iodine acts as a Lewis acid to activate the carbonyl and an oxidant to drive aromatization.
-
Addition: Add Cyclohexanone (1.2 mmol) in one portion.
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (5% MeOH in DCM).
-
Workup: Cool to room temperature. The product often precipitates directly.
-
If precipitate forms: Filter and wash with cold ethanol.
-
If soluble: Evaporate solvent, redissolve in EtOAc, wash with Na2S2O3 (to remove iodine), dry over MgSO4, and concentrate.
-
Critical Control Point: If the reaction stalls at the intermediate imine (Schiff base), add 4Å molecular sieves to scavenge water, driving the equilibrium forward.
Protocol B: High-Energy N-Acylation (Amide Coupling)
Application: Attaching the 2-amino group to a carboxylic acid linker. Constraint: The 2-amino group is electronically deactivated. Weak coupling agents (EDC/HOBt) are insufficient.
Step-by-Step Methodology
Reagents:
-
Carboxylic Acid Partner (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv) or POCl3 (for acid activation)
-
Base: DIPEA (Hunig's Base) (3.0 equiv)
-
Solvent: Anhydrous DMF
Procedure (HATU Method):
-
Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.1 mmol) in DMF (3 mL). Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir for 15 minutes at RT. Visual Cue: Solution may turn slight yellow.
-
Coupling: Add 2-Amino-5-fluoronicotinamide (1.0 mmol) to the activated acid mixture.
-
Reaction: Stir at 60°C for 12–24 hours. Note: Elevated temperature is required to overcome the poor nucleophilicity of the fluorinated aminopyridine.
-
Quench: Pour into ice-water (20 mL).
-
Isolation: Extract with EtOAc (3 x 15 mL). Wash organics with LiCl (5% aq) to remove DMF, then brine.
Alternative (Acid Chloride Method): If HATU fails, convert the carboxylic acid to its acid chloride using SOCl2, then react with the nicotinamide in Pyridine (solvent/base) at 0°C → RT.
Protocol C: Buchwald-Hartwig N-Arylation
Application: Coupling the 2-amino group with an Aryl Bromide/Chloride.
Step-by-Step Methodology
Reagents:
-
Aryl Halide (1.0 equiv)
-
Catalyst: Pd2(dba)3 (2-5 mol%)
-
Ligand: Xantphos (5-10 mol%) Rationale: Bidentate ligands with wide bite angles stabilize the reductive elimination of bulky/deactivated amines.
-
Base: Cs2CO3 (2.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.
-
Loading: Add 2-Amino-5-fluoronicotinamide, Aryl Halide, Cs2CO3, Pd2(dba)3, and Xantphos.
-
Solvation: Add degassed 1,4-Dioxane.
-
Heating: Seal and heat to 100°C for 16 hours.
-
Filtration: Filter through a Celite pad to remove Palladium residues. Concentrate and purify via flash chromatography.
Visualization: Reaction Decision Logic & Mechanism
The following diagram illustrates the decision logic for selecting the correct protocol based on the desired target structure.
Figure 1: Decision matrix for coupling 2-Amino-5-fluoronicotinamide based on target architecture.
Troubleshooting & Optimization (Causality Analysis)
| Observation | Probable Cause | Corrective Action |
| No Reaction (Amide Coupling) | Amine is too electron-deficient. | Switch from HATU to Acid Chloride generation (SOCl2). Increase temp to 80°C. |
| Precipitate in Buchwald | Pd-black formation (catalyst death). | Ensure strict O2-free conditions. Switch ligand to BrettPhos for difficult substrates. |
| Incomplete Cyclization | Water inhibiting imine formation. | Add molecular sieves (4Å) or use a Dean-Stark trap (if scale allows). |
| Low Solubility | Strong intermolecular H-bonding. | Disaggregate by adding LiCl (5 equiv) to the DMF/DMAc solution. |
References
-
Synthesis of Pyrido[2,3-d]pyrimidines
-
Buchwald-Hartwig General Conditions
-
Amide Coupling with Deactivated Amines
- Title: Direct synthesis of furan-2,5-dicarboxylic acid monoamides (Use of TBTU/H
- Source: ARKIVOC / ResearchG
-
URL:[Link]
-
Fluorine in Medicinal Chemistry
Sources
- 1. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyclization Reactions Involving 2-Amino-5-fluoronicotinamide for the Synthesis of Privileged Heterocyclic Scaffolds
Introduction: Strategic Value of 2-Amino-5-fluoronicotinamide
2-Amino-5-fluoronicotinamide is a highly valuable and strategic starting material in medicinal chemistry and drug development. Its utility stems from the convergence of three key structural features: the versatile 2-aminopyridine core, a strategically positioned carboxamide group, and a fluorine substituent. The ortho-positioning of the amino and carboxamide groups creates a powerful binucleophilic system primed for cyclization reactions, enabling the construction of fused heterocyclic systems.
The primary products of such cyclizations are derivatives of the pyrido[2,3-d]pyrimidine scaffold. This nitrogen-rich bicyclic system is recognized as a "privileged scaffold" in drug discovery, forming the core of numerous biologically active compounds, including kinase inhibitors, antibacterial agents, and other therapeutic candidates.[1][2][3] The fluorine atom at the 5-position of the nicotinamide ring (which becomes the 7-position of the resulting pyrido[2,3-d]pyrimidine) is a critical modulator of physicochemical properties. Its strong electron-withdrawing nature can alter the pKa of the heterocyclic system, while its incorporation often enhances metabolic stability and membrane permeability, which are crucial parameters in drug design.[4][5][6]
This document provides detailed application notes and validated protocols for key cyclization reactions of 2-Amino-5-fluoronicotinamide, offering researchers a practical guide to synthesizing diverse and medicinally relevant heterocyclic compounds.
Core Mechanistic Principles: The Binucleophilic Reactivity of 2-Amino-5-fluoronicotinamide
The synthetic utility of 2-Amino-5-fluoronicotinamide in cyclization reactions is governed by the nucleophilic character of the exocyclic 2-amino group and the adjacent endocyclic pyridine nitrogen. This arrangement allows the molecule to react with various electrophilic reagents containing one or two carbon atoms (C1 or C2 synthons) to form a new six-membered pyrimidine ring fused to the original pyridine core.
The general reaction pathway involves two key stages:
-
Initial Acylation/Condensation: The more nucleophilic exocyclic 2-amino group attacks the electrophilic carbon of the reagent (e.g., an orthoester, anhydride, or carbon disulfide). This forms an acyclic intermediate.
-
Intramolecular Cyclization and Dehydration/Elimination: The newly formed intermediate undergoes an intramolecular ring-closing reaction. Typically, the pyridine ring nitrogen attacks a newly formed electrophilic center, or the amide nitrogen attacks an activated carbonyl/thiocarbonyl group. This is followed by the elimination of a small molecule (e.g., water, ethanol, H₂S) to yield the stable, aromatic pyrido[2,3-d]pyrimidine system.
The fluorine atom's electron-withdrawing effect slightly reduces the basicity of the pyridine nitrogen and the nucleophilicity of the 2-amino group, a factor that can influence reaction kinetics but does not prevent the desired transformations under appropriate conditions.[4]
Caption: Synthetic pathways from 2-Amino-5-fluoronicotinamide.
Experimental Protocols
The following protocols are designed to be robust and scalable, providing a solid foundation for further derivatization and library synthesis.
Protocol 1: Synthesis of 7-Fluoro-pyrido[2,3-d]pyrimidin-4(3H)-one via Orthoester Cyclization
This protocol utilizes triethyl orthoformate as a C1 synthon to construct the unsubstituted pyrido[2,3-d]pyrimidinone core. Orthoesters are excellent reagents for this transformation as they act as both the carbon source and a dehydrating agent.[7][8]
Reaction Scheme: (Image of the reaction of 2-Amino-5-fluoronicotinamide with triethyl orthoformate to yield 7-Fluoro-pyrido[2,3-d]pyrimidin-4(3H)-one)
Causality and Insights:
-
Acetic Anhydride Catalyst: A catalytic amount of acetic anhydride is used to generate a more reactive mixed anhydride in situ, which accelerates the initial reaction with the amino group.
-
Excess Orthoester: Triethyl orthoformate is used in excess to serve as both the reagent and the reaction solvent, driving the equilibrium towards the product by consuming the water generated during the cyclization.
-
Thermal Conditions: Heating is necessary to overcome the activation energy for both the initial condensation and the final intramolecular cyclization/elimination steps.
Materials and Equipment:
-
2-Amino-5-fluoronicotinamide
-
Triethyl orthoformate (TEOF)
-
Acetic anhydride
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
TLC plates (silica gel 60 F254)
-
Ethanol for recrystallization
-
Standard glassware and filtration apparatus
Procedure:
-
To a 100 mL round-bottom flask, add 2-Amino-5-fluoronicotinamide (5.0 g, 32.2 mmol).
-
Add triethyl orthoformate (30 mL, 181 mmol).
-
Add acetic anhydride (3.0 mL, 31.8 mmol) dropwise while stirring.
-
Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 140-145 °C) using a heating mantle.
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane as eluent) until the starting material spot is no longer visible.
-
Allow the reaction mixture to cool to room temperature. A precipitate will form.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol (2 x 10 mL).
-
Recrystallize the crude product from hot ethanol to obtain pure 7-Fluoro-pyrido[2,3-d]pyrimidin-4(3H)-one as a white or off-white solid.
-
Dry the product under vacuum.
Expected Outcome:
-
Yield: 75-85%
-
Appearance: White crystalline solid.
Protocol 2: Synthesis of 7-Fluoro-2-methyl-pyrido[2,3-d]pyrimidin-4(3H)-one via Anhydride Cyclization
This method employs acetic anhydride as a C2 synthon to introduce a methyl group at the 2-position of the pyrimidinone ring. The reaction proceeds via an initial N-acetylation followed by a thermally induced dehydrative cyclization.
Reaction Scheme: (Image of the reaction of 2-Amino-5-fluoronicotinamide with acetic anhydride to yield 7-Fluoro-2-methyl-pyrido[2,3-d]pyrimidin-4(3H)-one)
Causality and Insights:
-
Dual Role of Acetic Anhydride: Acetic anhydride serves as the acetylating agent, the solvent, and the dehydrating agent for the final ring closure.
-
Solvent Choice: Using acetic acid as a co-solvent can improve the solubility of the starting material and intermediates, often leading to cleaner reactions and higher yields.
-
Work-up: The product often precipitates upon cooling or by pouring the reaction mixture into water, which hydrolyzes the excess acetic anhydride.
Materials and Equipment:
-
2-Amino-5-fluoronicotinamide
-
Acetic anhydride
-
Glacial acetic acid (optional)
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Ice bath
-
Standard glassware and filtration apparatus
Procedure:
-
Suspend 2-Amino-5-fluoronicotinamide (5.0 g, 32.2 mmol) in acetic anhydride (25 mL).
-
Optionally, add glacial acetic acid (5 mL) to aid solubility.
-
Heat the mixture to reflux (approx. 140 °C) and maintain for 3-5 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and then chill in an ice bath for 30 minutes.
-
Alternatively, the cooled reaction mixture can be poured slowly into a beaker of ice water (150 mL) with vigorous stirring to precipitate the product.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove residual acetic acid, followed by a small amount of cold ethanol.
-
Dry the product under vacuum to yield 7-Fluoro-2-methyl-pyrido[2,3-d]pyrimidin-4(3H)-one. Further purification can be achieved by recrystallization from acetic acid or ethanol if necessary.
Expected Outcome:
-
Yield: 80-90%
-
Appearance: Pale yellow or off-white solid.
Protocol 3: Synthesis of 7-Fluoro-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one
This protocol uses carbon disulfide to construct a thiopyrimidinone (or thio-urea) fused ring. These thio-analogs are valuable intermediates for further functionalization, for instance, S-alkylation followed by nucleophilic substitution.[9][10]
Reaction Scheme: (Image of the reaction of 2-Amino-5-fluoronicotinamide with carbon disulfide in the presence of a base to yield 7-Fluoro-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one)
Caption: Mechanistic workflow for thiopyrimidinone synthesis.
Causality and Insights:
-
Base Requirement: A base, such as pyridine or potassium hydroxide, is essential. It facilitates the initial nucleophilic attack of the amino group on carbon disulfide by deprotonating the amino group or the resulting dithiocarbamic acid intermediate.[9] Pyridine is an excellent choice as it can serve as both the base and the solvent.
-
Solvent: Pyridine is a common solvent for this reaction due to its basicity and high boiling point, which allows for the necessary thermal conditions.
-
Safety: Carbon disulfide is highly volatile, flammable, and toxic. This procedure MUST be performed in a well-ventilated fume hood.
Materials and Equipment:
-
2-Amino-5-fluoronicotinamide
-
Carbon Disulfide (CS₂)
-
Pyridine
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Fume hood
-
Standard glassware and filtration apparatus
Procedure:
-
WORK IN A FUME HOOD. Place 2-Amino-5-fluoronicotinamide (5.0 g, 32.2 mmol) in a 100 mL round-bottom flask.
-
Add dry pyridine (40 mL) and stir to dissolve.
-
Carefully add carbon disulfide (4.0 mL, 66.4 mmol) to the solution.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for 8-12 hours. The reaction progress can be monitored by observing the consumption of the starting material via TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 200 mL of cold water with stirring.
-
If a precipitate forms, collect it by vacuum filtration. If not, acidify the aqueous solution with dilute HCl to a pH of ~5-6 to induce precipitation.
-
Collect the resulting solid by vacuum filtration, wash with water, and dry under vacuum to obtain the crude product.
-
Recrystallize from ethanol or an ethanol/DMF mixture to yield pure 7-Fluoro-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one.
Expected Outcome:
-
Yield: 65-75%
-
Appearance: Yellow solid.
Data Summary
| Protocol | Reagent(s) | Key Conditions | Product Core | Typical Yield |
| 1 | Triethyl orthoformate, Acetic anhydride (cat.) | Reflux (140-145 °C), 4-6 h | Unsubstituted Pyrimidinone | 75-85% |
| 2 | Acetic anhydride | Reflux (140 °C), 3-5 h | 2-Methyl-pyrimidinone | 80-90% |
| 3 | Carbon disulfide, Pyridine | Reflux (115 °C), 8-12 h | 2-Thioxo-pyrimidinone | 65-75% |
Conclusion and Future Directions
The protocols detailed herein demonstrate the efficient and versatile nature of 2-Amino-5-fluoronicotinamide as a precursor for constructing fluorinated pyrido[2,3-d]pyrimidine scaffolds. These foundational molecules serve as excellent starting points for further chemical exploration. The pyrimidinone oxygen can be converted to a chlorine atom for subsequent nucleophilic aromatic substitution, and the thio-group of the 2-thioxo derivative offers a handle for a wide array of transformations. By leveraging these robust cyclization reactions, researchers in drug development can rapidly access diverse chemical libraries based on a privileged, fluorinated heterocyclic core, accelerating the discovery of new therapeutic agents.
References
-
Synthesis and cytotoxicity of novel 2-Amino-5-thiazolecarboxamide Derivatives. ResearchGate. Available at: [Link]
-
Exploring the Synthesis and Chemical Properties of 2-Amino-5-Fluoropyridine. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Ballard, T. E., et al. (2010). Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide. Bioorganic & Medicinal Chemistry Letters, 20(12), 3537-9. Available at: [Link]
-
Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Available at: [Link]
-
Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2018). Synthesis of some 2-aminonicotinic acid derivatives. PubMed. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12649-12666. Available at: [Link]
-
Leman, L. J., Huang, Z. Z., & Ghadiri, M. R. (2015). Peptide Bond Formation in Water Mediated by Carbon Disulfide. Astrobiology, 15(9), 709-16. Available at: [Link]
-
A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. Available at: [Link]
-
Reactions of Carbon Disulfide with N-Nucleophiles. ResearchGate. Available at: [Link]
-
Ghorab, M. M., et al. (2018). Studies on synthesis of novel pyrido[2,3-d]pyrimidine derivatives, evaluation of their antimicrobial activity and molecular docking. Medicinal Chemistry Research, 27, 1936-1948. Available at: [Link]
-
Pal, S., & Giri, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(42), 8493-8526. Available at: [Link]
-
Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. National Center for Biotechnology Information. Available at: [Link]
-
Reddy, C. R., & Grée, D. (2012). Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. Beilstein Journal of Organic Chemistry, 8, 304-309. Available at: [Link]
-
Modrzejewska, M., & Staszewska-Krajewska, O. (2007). Carbon disulfide promoted reactions of 2-chloro-4,5-dihydro-imidazole with some N-nucleophiles. Journal of Sulfur Chemistry, 28(4), 365-372. Available at: [Link]
Sources
- 1. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Studies on synthesis of novel pyrido[2,3-d]pyrimidine derivatives, evaluation of their antimicrobial activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Carbon disulfide promoted reactions of 2-chloro-4,5-dihydro-imidazole with some N-nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Hydrolysis of 2-Amino-5-fluoronicotinamide Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of 2-Amino-5-fluoronicotinic Acid in Drug Discovery
2-Amino-5-fluoronicotinamide and its corresponding carboxylic acid, 2-amino-5-fluoronicotinic acid, are pivotal precursors in the synthesis of a wide array of pharmaceutical compounds. The fluorinated pyridine motif is of particular interest in medicinal chemistry, as the introduction of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The hydrolysis of the amide functionality in 2-Amino-5-fluoronicotinamide to the carboxylic acid is a fundamental transformation in the synthesis of more complex drug candidates.
This application note provides a detailed guide to the various reagents and protocols for the hydrolysis of 2-Amino-5-fluoronicotinamide. We will delve into the mechanistic underpinnings of acidic, basic, and enzymatic hydrolysis methods, offering field-proven insights to enable researchers to make informed decisions for their specific synthetic needs. A critical focus will be placed on the potential challenges, most notably the risk of defluorination under harsh reaction conditions.
I. Acid-Catalyzed Hydrolysis: A Mechanistic Overview and Practical Protocols
Acid-catalyzed hydrolysis of amides is a classic and widely employed method. The reaction is typically carried out by heating the amide in the presence of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][2]
A. The Causality Behind the Experimental Choices: Mechanism of Acid-Catalyzed Hydrolysis
The mechanism of acid-catalyzed amide hydrolysis involves the initial protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon.[2][3] This activation facilitates the nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of ammonia (which is protonated under the acidic conditions to ammonium) yields the desired carboxylic acid.[3]
Caption: Mechanism of Acid-Catalyzed Amide Hydrolysis.
B. Experimental Protocols for Acid-Catalyzed Hydrolysis
Protocol 1: Hydrolysis using Concentrated Hydrochloric Acid
This protocol is adapted from standard procedures for the hydrolysis of primary amides.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-Amino-5-fluoronicotinamide (1.0 eq.) in concentrated hydrochloric acid (37%, 5-10 mL per gram of amide).
-
Heating: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction time can vary from a few hours to overnight.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is approximately 7. The product may precipitate at this stage.
-
If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.
-
If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-amino-5-fluoronicotinic acid.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Microwave-Assisted Acid Hydrolysis
Microwave irradiation can significantly accelerate the rate of hydrolysis.[5][6]
-
Reaction Setup: In a microwave-safe reaction vessel, combine 2-Amino-5-fluoronicotinamide (1.0 eq.) and 6 N hydrochloric acid.
-
Microwave Irradiation: Heat the mixture in a microwave reactor for short intervals (e.g., 30 seconds to 2 minutes) at a temperature of 120-150 °C.[6]
-
Monitoring and Work-up: Monitor the reaction progress and perform the work-up as described in Protocol 1.
| Reagent | Typical Conditions | Advantages | Disadvantages | Yield | Reference |
| HCl | Concentrated, Reflux, 2-24 h | Readily available, effective | Harsh conditions, potential for defluorination | Moderate to High | [4] |
| H₂SO₄ | Concentrated, Reflux, 2-24 h | Stronger acid, may be faster | Charring of organic material, harsh work-up | Moderate to High | [2] |
| Microwave | 6 N HCl, 120-150 °C, 5-30 min | Rapid reaction times | Requires specialized equipment | High | [5][6] |
Table 1: Comparison of Acidic Reagents for Amide Hydrolysis.
II. Base-Catalyzed Hydrolysis: A Powerful Alternative
Base-catalyzed hydrolysis, also known as saponification, is another robust method for converting amides to carboxylic acids. This method typically employs strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution.[7][8]
A. The Causality Behind the Experimental Choices: Mechanism of Base-Catalyzed Hydrolysis
The mechanism of base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the amide.[9] This addition forms a tetrahedral intermediate, which then collapses to expel the amide anion (a very poor leaving group). The reaction is driven to completion by the deprotonation of the initially formed carboxylic acid by the strongly basic amide anion, forming a carboxylate salt and ammonia.[9] An acidic work-up is required to protonate the carboxylate and isolate the carboxylic acid.
Caption: Mechanism of Base-Catalyzed Amide Hydrolysis.
B. Experimental Protocols for Base-Catalyzed Hydrolysis
Protocol 3: Hydrolysis using Sodium Hydroxide
This protocol is a standard and effective method for the hydrolysis of many amides.[10][11]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Amino-5-fluoronicotinamide (1.0 eq.) in a 10-20% aqueous solution of sodium hydroxide.
-
Heating: Heat the reaction mixture to reflux (100-120 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed. The evolution of ammonia gas can also be an indicator of reaction progress.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution with a mineral acid (e.g., concentrated HCl or H₂SO₄) to a pH of approximately 3-4. The product will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
-
Purification: The crude product can be purified by recrystallization.
| Reagent | Typical Conditions | Advantages | Disadvantages | Yield | Reference |
| NaOH | 10-20% aq. solution, Reflux, 2-16 h | Inexpensive, effective | Harsh conditions, potential for defluorination | High | [10][11] |
| KOH | 10-20% aq. solution, Reflux, 2-16 h | Similar to NaOH, sometimes more soluble | Harsh conditions, potential for defluorination | High | [9] |
| LiOH | aq. THF, rt to reflux | Milder conditions may be possible | More expensive than NaOH/KOH | Variable | [12] |
Table 2: Comparison of Basic Reagents for Amide Hydrolysis.
III. Enzymatic Hydrolysis: The Green Chemistry Approach
Enzymatic hydrolysis offers a mild and highly selective alternative to chemical methods, often proceeding at room temperature and neutral pH.[13] The most relevant enzymes for amide hydrolysis are amidases (also known as amidohydrolases).[14][15] Some lipases have also been shown to exhibit amidase activity.[16][17]
A. The Causality Behind the Experimental Choices: Principles of Enzymatic Hydrolysis
Amidases catalyze the hydrolysis of the C-N bond in amides. The active site of the enzyme specifically recognizes and binds the amide substrate, facilitating the nucleophilic attack of a water molecule. This approach can offer excellent chemo-, regio-, and enantioselectivity, which is particularly valuable for complex molecules with multiple functional groups.
Caption: Simplified Workflow of Enzymatic Amide Hydrolysis.
B. General Protocol for Screening Enzymatic Hydrolysis
A general screening protocol is recommended to identify a suitable enzyme and optimal conditions.
-
Enzyme Selection: Obtain a panel of commercially available amidases and lipases.
-
Reaction Setup: In a series of vials, prepare a solution of 2-Amino-5-fluoronicotinamide in a suitable buffer (e.g., phosphate buffer, pH 7.0). Add a small amount of each enzyme to a separate vial.
-
Incubation: Incubate the vials at a controlled temperature (e.g., 30-40 °C) with shaking.
-
Monitoring: Monitor the formation of the carboxylic acid product over time using HPLC or LC-MS.
-
Optimization: Once a promising enzyme is identified, optimize the reaction conditions (pH, temperature, substrate concentration, enzyme loading) to maximize the conversion.
-
Work-up and Purification: The work-up typically involves protein precipitation (e.g., with acetonitrile) followed by centrifugation and purification of the supernatant by chromatography.
IV. Challenges and Side Reactions: The Specter of Defluorination
A significant challenge in the hydrolysis of 2-Amino-5-fluoronicotinamide is the potential for defluorination, particularly under harsh acidic or basic conditions. The fluorine atom on the pyridine ring can be susceptible to nucleophilic aromatic substitution, leading to the formation of hydroxy-pyridines as byproducts. This is a critical consideration as it can impact the yield and purity of the desired product. Milder reaction conditions, such as those offered by enzymatic hydrolysis or carefully controlled microwave-assisted methods, may be preferable to minimize this side reaction.
Conclusion: Selecting the Optimal Hydrolysis Strategy
The choice of reagent and protocol for the hydrolysis of 2-Amino-5-fluoronicotinamide depends on several factors, including the scale of the reaction, the desired purity of the product, the available equipment, and the sensitivity of other functional groups in the molecule.
-
Acid- and base-catalyzed hydrolysis are robust and generally high-yielding methods, but the harsh conditions necessitate careful monitoring to avoid defluorination.
-
Microwave-assisted hydrolysis offers a significant advantage in terms of reaction speed.
-
Enzymatic hydrolysis represents the mildest and most selective approach, making it ideal for complex and sensitive substrates, though it requires initial screening and optimization.
By understanding the mechanisms, protocols, and potential pitfalls associated with each method, researchers can confidently select and implement the most appropriate strategy for the successful synthesis of 2-amino-5-fluoronicotinic acid and its derivatives.
References
-
Allen, C. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Allen. Retrieved from [Link]
-
Hydrolysis of Benzamide. (n.d.). GEOCITIES.ws. Retrieved from [Link]
-
Li, J., et al. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Molecules, 25(6), 1441. [Link]
-
Hydrolysis of Amides. (2019, August 28). YouTube. Retrieved from [Link]
-
24.4: Hydrolysis of Amides. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]
- Verma, A., & Kumar, S. (2021). Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science, 19(2), 1-10.
-
Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry. Retrieved from [Link]
-
the hydrolysis of amides. (n.d.). Chemguide. Retrieved from [Link]
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023, June 6). IJNRD. Retrieved from [Link]
-
Hydrolysis of Amide. (n.d.). Organic Synthesis. Retrieved from [Link]
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Acid and base-catalyzed hydrolysis of amides. (2014, March 13). Khan Academy. Retrieved from [Link]
-
Acid and base-catalyzed hydrolysis of amides (video). (n.d.). Khan Academy. Retrieved from [Link]
-
mechanism of amide hydrolysis. (2019, January 15). YouTube. Retrieved from [Link]
-
Gotor-Fernández, V., et al. (2011). Formation and hydrolysis of amide bonds by lipase A from Candida antarctica; exceptional features. Organic & Biomolecular Chemistry, 9(21), 7436-7444. [Link]
- ChemInform Abstract: Amide Hydrolysis Reaction Catalyzed by KF/Al2O3 under Microwave Irradiation and Solvent Free Conditions. (2010).
-
Singh, R., et al. (2024). Microbial amidases: Characterization, advances and biotechnological applications. Biotechnology Advances, 69, 108253. [Link]
-
Kostadinova, S., & Ganeva, V. (2019). The Fascinating Chemistry of α‐Haloamides. ChemistryOpen, 8(7), 844-871. [Link]
-
Blasiak, L. C., & Drennan, C. L. (2009). Structural Perspective on Enzymatic Halogenation. Accounts of Chemical Research, 42(1), 147-155. [Link]
-
Hydrolysis Reaction. (n.d.). CEM Corporation. Retrieved from [Link]
-
Gotor-Fernández, V., et al. (2011). Formation and hydrolysis of amide bonds by lipase A from Candida antarctica; exceptional features. Organic & Biomolecular Chemistry, 9(21), 7436-7444. [Link]
-
Taki, T. (2021). Hydrolysis of glycosphingolipids by a sphingolipid ceramide N-deacylase (SCDase). Glycoscience, 1-3. [Link]
- Hall, M., Faber, K., & Tasnádi, G. (2014). Hydrolysis of Amides. Science of Synthesis: Biocatalysis in Organic Synthesis, 1, 319-326.
-
Reactions of Substituent Groups. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Barnett, J. E. G., & Jarvis, W. T. S. (1967). The hydrolysis of glycosyl fluorides by glycosidases. Biochemical Journal, 105(2), 669-672. [Link]
-
Reetz, M. T., & Jaeger, K. E. (2000). Directed evolution of Pseudomonas aeruginosa lipase for improved amide-hydrolyzing activity. Protein Engineering, Design and Selection, 13(12), 859-863. [Link]
-
Chapter 6: Microwave-Assisted Acid Hydrolysis. (2009, April 17). Royal Society of Chemistry. Retrieved from [Link]
-
Most Read – Chemical Science Blog. (2025, March 31). Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ijnrd.org [ijnrd.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 8. youtube.com [youtube.com]
- 9. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. geocities.ws [geocities.ws]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Khan Academy [khanacademy.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Microbial amidases: Characterization, advances and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. researchgate.net [researchgate.net]
- 17. Formation and hydrolysis of amide bonds by lipase A from Candida antarctica; exceptional features - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: High-Efficiency Microwave-Assisted Synthesis of 6-Fluoro-pyrido[2,3-d]pyrimidine Scaffolds
Executive Summary
This application note details the microwave-assisted synthesis of 6-fluoro-pyrido[2,3-d]pyrimidine derivatives utilizing 2-amino-5-fluoronicotinamide as the core building block. While thermal cyclization of electron-deficient aminopyridines is historically low-yielding and time-consuming (12–24 hours), microwave irradiation (MWI) reduces reaction times to minutes while significantly suppressing side reactions.
The inclusion of the fluorine atom at the C-5 position (becoming C-6 in the fused system) is critical for medicinal chemistry, offering enhanced metabolic stability against oxidative metabolism and improved lipophilicity for membrane permeability. This guide provides two validated protocols: a direct cyclization for core scaffold generation and a multicomponent reaction for library synthesis.
Chemical Logic & Mechanistic Insight
The "Fluorine Effect" Challenge
The presence of the fluorine atom at position 5 of the nicotinamide ring exerts a strong inductive electron-withdrawing effect (
-
Thermal Consequence: Under standard reflux, the initial nucleophilic attack required for cyclization is sluggish, often leading to incomplete conversion or requiring harsh acidic catalysts that degrade sensitive functional groups.
-
Microwave Solution: MWI provides rapid dielectric heating, efficiently coupling with the polar amide and amine bonds. This overcomes the activation energy barrier raised by the fluorine substituent, facilitating the formation of the amidine intermediate required for ring closure.
Reaction Pathway Visualization
The following diagram illustrates the mechanistic pathway for the synthesis of the core scaffold.
Figure 1: Mechanistic pathway for the microwave-assisted cyclization of 2-amino-5-fluoronicotinamide.
Experimental Protocols
Protocol A: Direct Cyclization (Core Scaffold Synthesis)
Objective: Synthesis of 6-fluoro-pyrido[2,3-d]pyrimidin-4(3H)-one. Scale: 1.0 mmol
Materials
-
Precursor: 2-Amino-5-fluoronicotinamide (155 mg, 1.0 mmol)
-
Reagent/Solvent: Formamide (3 mL) – Acts as both reactant and solvent.
-
Catalyst: Glacial Acetic Acid (1 drop) or Ammonium Acetate (10 mol%)
-
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)
Step-by-Step Methodology
-
Preparation: In a 10 mL microwave-transparent pressure vial, suspend the 2-amino-5-fluoronicotinamide in Formamide.
-
Add Catalyst: Add 1 drop of glacial acetic acid. Cap the vial with a Teflon-lined septum.
-
Irradiation Parameters:
-
Mode: Dynamic (Power cycling to maintain temp)
-
Temperature: 180°C
-
Hold Time: 15 minutes
-
Pressure Limit: 250 psi
-
Stirring: High
-
-
Workup:
-
Allow the vial to cool to 50°C (using compressed air cooling).
-
Pour the reaction mixture into ice-cold water (20 mL).
-
The product will precipitate as a solid.
-
-
Purification:
-
Filter the precipitate under vacuum.
-
Wash with cold water (
) and ethanol ( ). -
Recrystallize from DMF/Ethanol if necessary.
-
Expected Yield: 85–92%
Validation: LC-MS (
Protocol B: Three-Component Library Synthesis
Objective: Synthesis of 2-substituted-6-fluoro-pyrido[2,3-d]pyrimidines via One-Pot Reaction. Application: Rapid generation of kinase inhibitor libraries (e.g., PIM-1, EGFR).
Materials
-
2-Amino-5-fluoronicotinamide (1.0 mmol)
-
Aryl Aldehyde (1.0 mmol) (e.g., 4-chlorobenzaldehyde)
-
Active Methylene Compound (1.0 mmol) (e.g., Malononitrile or Dimedone)
-
Solvent: Ethanol/Water (1:1) or Ethylene Glycol (Green Chemistry approach)
Step-by-Step Methodology
-
Loading: Charge the microwave vial with the amine, aldehyde, and active methylene compound.
-
Solvent: Add 3 mL of Ethanol/Water (1:1).
-
Irradiation Parameters:
-
Temperature: 140°C
-
Time: 8–12 minutes
-
Power: Max 200W
-
-
Post-Process:
-
Cool to room temperature.
-
The solid product usually precipitates directly from the reaction mixture.
-
Filter and wash with cold ethanol.
-
Optimization & Data Analysis
The following data summarizes the optimization of Protocol A (Reaction with Formamide). The "Fluorine Effect" requires slightly higher temperatures than non-fluorinated analogs.
| Entry | Temperature (°C) | Time (min) | Catalyst | Yield (%) | Observations |
| 1 | 120 | 30 | None | 45 | Incomplete conversion. |
| 2 | 150 | 20 | None | 68 | Moderate conversion. |
| 3 | 180 | 15 | None | 82 | Good conversion. |
| 4 | 180 | 15 | AcOH | 91 | Optimal. Clean profile. |
| 5 | 200 | 10 | AcOH | 88 | Slight degradation observed. |
Workflow Visualization
Figure 2: Operational workflow for high-throughput synthesis.
Troubleshooting & Critical Parameters
-
Solubility Issues: The 5-fluoro derivative is less soluble than the parent nicotinamide. If the starting material does not dissolve in the solvent (especially for Protocol B), switch to Ethylene Glycol or DMF . Ethylene glycol couples extremely well with microwaves (
) and allows for higher temperatures at atmospheric pressure. -
Pressure Management: Formamide decomposes slightly at high temperatures to release ammonia (which is the reagent) and CO. Ensure the microwave vial is rated for at least 300 psi and has an active pressure release mechanism.
-
Purification: If the product is colored (often yellow/brown due to oligomers), a wash with hot ethanol is usually sufficient to remove impurities without column chromatography.
References
-
Al-Harbi, N. O., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one... via Microwave-Assisted Synthesis. PMC PubMed Central. [Link]
-
Abdel-Rahman, A. A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC PubMed Central. [Link]
-
Besselièvre, F., et al. (2003). A one-pot microwave-assisted synthesis of pyrido[2,3-d]pyrimidines. Molecular Diversity. [Link]
-
Ghorab, M. M., et al. (2010). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity...[1]. RSC Advances. [Link]
Sources
Functionalization of 2-Amino-5-fluoronicotinamide: Strategic Protocols for Scaffold Diversification
Abstract
2-Amino-5-fluoronicotinamide (CAS 958359-96-1) is a high-value pharmacophore in medicinal chemistry, serving as a critical precursor for kinase inhibitors (e.g., EGFR, PIM-1) and antibacterial agents.[1][2] The presence of the fluorine atom at the C5 position enhances metabolic stability and lipophilicity, while the ortho-aminoamide motif provides a versatile handle for heterocyclization. This application note details three distinct functionalization pathways: (1) Cyclocondensation to fused pyrido[2,3-d]pyrimidines , (2) Palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig) , and (3) Chemoselective acylation .
Chemical Space & Reactivity Profile
The reactivity of the 2-amino group in 2-amino-5-fluoronicotinamide is governed by strong electronic effects that distinguish it from simple anilines.
-
Electronic Deficit: The pyridine nitrogen and the electron-withdrawing C3-amide and C5-fluorine groups significantly reduce the nucleophilicity of the C2-amine. Standard nucleophilic attacks require activation (e.g., deprotonation or catalysis).
-
Bifunctional Synergy (The "Ortho Effect"): The proximity of the C2-amine and C3-amide allows for rapid intramolecular cyclization with electrophiles (aldehydes, orthoesters, urea), making this the dominant synthetic application.
-
Chemoselectivity Challenge: Reagents capable of reacting with primary amines may also dehydrate the primary amide to a nitrile or react with it directly. Protocols must control temperature and pH to maintain selectivity.
Strategic Reaction Pathways
The following diagram illustrates the divergent functionalization strategies available for this scaffold.
Figure 1: Divergent synthetic pathways for 2-amino-5-fluoronicotinamide functionalization.
Protocol A: Cyclization to 6-Fluoro-pyrido[2,3-d]pyrimidines
Application: Synthesis of bicyclic cores for EGFR and PIM-1 kinase inhibitors. Mechanism: The C2-amine attacks an electrophilic carbon source (e.g., urea, orthoester), forming an intermediate that undergoes intramolecular condensation with the C3-amide nitrogen.
Materials
-
Substrate: 2-Amino-5-fluoronicotinamide (1.0 eq)
-
Reagent: Urea (5.0 eq) for dione formation OR Triethyl orthoformate (excess) for pyrimidinone formation.
-
Solvent: Glacial Acetic Acid (for orthoformate) or Solvent-free melt (for urea).
-
Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 eq) – Optional for orthoformate route.
Step-by-Step Methodology (Urea Fusion Method)
-
Preparation: In a round-bottom flask, intimately mix 2-amino-5-fluoronicotinamide (10 mmol) with finely powdered urea (50 mmol).
-
Fusion: Heat the mixture in an oil bath to 160–180 °C . The mixture will melt and evolve ammonia gas (ensure proper ventilation).
-
Reaction: Maintain temperature for 2–4 hours. The melt will eventually solidify as the product forms.
-
Work-up: Cool to room temperature. Add water (50 mL) and sonicate to break up the solid mass.
-
Isolation: Filter the suspension. Wash the precipitate thoroughly with hot water to remove excess urea.
-
Purification: Recrystallize from DMF/Ethanol if necessary.
-
Expected Yield: 70–85%.
-
Product: 6-Fluoro-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.
Validation Parameters
| Parameter | Observation |
| Appearance | Off-white to pale yellow solid |
| 1H NMR (DMSO-d6) | Disappearance of broad NH2 signal (7.0–8.0 ppm). Appearance of two downfield amide protons (>11.0 ppm). |
| MS (ESI) | [M+H]+ = 182.1 (Calculated for C7H4FN3O2) |
Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
Application: Introduction of aryl groups to form diarylamine motifs, common in "Type II" kinase inhibitors. Challenge: The electron-deficient nature of the aminopyridine requires electron-rich, bulky phosphine ligands to facilitate oxidative addition and reductive elimination.
Materials
-
Substrate: 2-Amino-5-fluoronicotinamide (1.0 eq)
-
Coupling Partner: Aryl Bromide or Iodide (1.2 eq)
-
Catalyst: Pd2(dba)3 (2–5 mol%)
-
Ligand: Xantphos or BrettPhos (5–10 mol%)
-
Base: Cs2CO3 (2.0 eq) or NaOtBu (1.5 eq)
-
Solvent: 1,4-Dioxane (anhydrous, degassed)
Step-by-Step Methodology
-
Inert Atmosphere: Flame-dry a Schlenk tube or microwave vial and purge with Argon/Nitrogen.
-
Loading: Add the substrate (1.0 mmol), Aryl Bromide (1.2 mmol), Pd2(dba)3 (0.02 mmol), Xantphos (0.04 mmol), and Cs2CO3 (2.0 mmol).
-
Solvation: Add anhydrous 1,4-Dioxane (5 mL) via syringe.
-
Degassing: Sparge the solution with Argon for 5–10 minutes.
-
Reaction: Seal the vessel and heat to 100 °C for 12–18 hours. (Microwave: 120 °C for 1 hour).
-
Filtration: Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Gradient: 0–10% MeOH in DCM).
-
Critical Note: The C3-amide may compete for binding. If yields are low, consider protecting the amide as a nitrile (dehydration) prior to coupling, then hydrolyzing back.
Protocol C: Chemoselective Acylation
Application: Synthesis of prodrugs or protection of the amine during subsequent transformations of the amide group.
Materials
-
Substrate: 2-Amino-5-fluoronicotinamide (1.0 eq)
-
Reagent: Acetic Anhydride (1.1 eq) or Acyl Chloride (1.1 eq)
-
Base/Solvent: Pyridine (used as solvent and base)
-
Temperature: 0 °C to Room Temperature
Step-by-Step Methodology
-
Dissolution: Dissolve the substrate in dry pyridine (0.5 M concentration) at 0 °C.
-
Addition: Dropwise add Acetic Anhydride. Do not use excess reagent or high heat to avoid di-acylation or reaction at the amide nitrogen (imide formation).
-
Stirring: Allow to warm to RT and stir for 2–4 hours.
-
Quenching: Pour the reaction mixture into ice-cold water. The product often precipitates immediately.
-
Isolation: Filter the solid. If no precipitate forms, extract with EtOAc, wash with 1N HCl (to remove pyridine), then brine.
-
Product: N-(3-carbamoyl-5-fluoropyridin-2-yl)acetamide.
References
-
Synthesis of Pyrido[2,3-d]pyrimidines: Al-Mulla, A. (2023).[2][3][4][5][6] Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives. National Institutes of Health (NIH).
-
Buchwald-Hartwig Conditions: J&K Scientific. (2021).[7] Buchwald-Hartwig Cross-Coupling Reaction Protocols and Mechanism.
-
Fluorinated Amino Acid/Pyridine Synthesis: MDPI. (2025). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications.
-
Pyridine Reactivity: RSC Publishing. (2023).[2][7] Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives.
-
Compound Data: Lead Sciences. (2024). 2-Amino-5-fluoronicotinamide Product Specifications.
Sources
- 1. 2-Amino-5-fluoronicotinamide - Lead Sciences [lead-sciences.com]
- 2. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. orgchemres.org [orgchemres.org]
- 6. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 2-Amino-5-fluoronicotinamide
Welcome to the technical support guide for 2-Amino-5-fluoronicotinamide. This document is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this versatile fluorinated intermediate. As a key building block in pharmaceutical and agrochemical research, achieving consistent and adequate solubility is paramount for reaction efficiency, biological screening, and formulation development. This guide provides a structured, causality-driven approach to troubleshooting and overcoming these issues, grounded in established physicochemical principles.
Part 1: Understanding the "Why" - Core Physicochemical Drivers of Solubility
Before troubleshooting, it is essential to understand the inherent properties of 2-Amino-5-fluoronicotinamide that govern its solubility.
FAQ 1: What structural features of 2-Amino-5-fluoronicotinamide dictate its solubility behavior?
The solubility of 2-Amino-5-fluoronicotinamide is a complex interplay of its functional groups and aromatic system:
-
Amphoteric Nature : The molecule possesses a basic amino group (-NH₂) and a weakly acidic amide (-CONH₂) group. This dual functionality means its net charge, and therefore its interaction with polar solvents, is highly dependent on the pH of the medium.[1][2] In aqueous solutions, it can exist as a neutral molecule, a protonated cation, or a deprotonated anion.
-
Zwitterionic Potential : Like amino acids, 2-Amino-5-fluoronicotinamide can form a zwitterion in aqueous solution, where the amino group is protonated and the amide nitrogen is deprotonated. The presence of zwitterions can significantly increase water uptake and solubility.[3]
-
Hydrogen Bonding : The amino and amide groups are excellent hydrogen bond donors and acceptors. This allows for strong intermolecular interactions (crystal lattice energy) that must be overcome by a solvent. A suitable solvent must effectively compete for these hydrogen bonds.
-
Aromatic System & Fluorine Substitution : The pyridine ring provides a hydrophobic character. The highly electronegative fluorine atom at the 5-position influences the electron density of the ring, affecting its polarity and how it interacts with solvents.[4] It can also participate in specific interactions that may enhance or reduce solubility depending on the solvent system.
Part 2: Foundational Troubleshooting & Solvent Selection
This section provides a logical progression of initial steps to address solubility problems, starting with the most impactful variables.
FAQ 2: My compound is poorly soluble in my aqueous buffer. What is the first thing I should try?
The most critical first step is to perform a pH-solubility titration . Due to the molecule's amphoteric nature, its solubility will be lowest at its isoelectric point (pI) and will increase significantly in both acidic and basic conditions.[1][2]
-
Acidic pH (e.g., pH < 4) : Adding a dilute acid (e.g., 0.1 M HCl) will protonate the 2-amino group, forming a more soluble cationic salt.
-
Basic pH (e.g., pH > 10) : Adding a dilute base (e.g., 0.1 M NaOH) can deprotonate the amide, forming a more soluble anionic species.
A systematic approach is crucial. See Protocol 1 for a detailed methodology.
}
Figure 1: Workflow for determining the pH-solubility profile.
FAQ 3: Which organic solvents are the best starting points for 2-Amino-5-fluoronicotinamide?
Based on structurally similar compounds like 2-Amino-5-fluoropyridine and various aminonicotinates, polar solvents are the most promising.[4] Polar protic solvents are often most effective as they can satisfy the hydrogen bonding requirements of the molecule.
| Solvent Class | Recommended Solvents | Rationale & Causality |
| Polar Protic | Methanol, Ethanol | Excellent H-bond donors/acceptors. Methanol is often a very effective solvent for similar pyridine derivatives.[4][5] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High polarity and ability to accept H-bonds. Useful for achieving high concentrations, but may be difficult to remove. |
| Ethers | 1,4-Dioxane | Moderate polarity, can act as an H-bond acceptor. |
| Ketones | Acetone | Good general-purpose polar aprotic solvent. |
Table 1: Recommended starting solvents for solubility screening.
FAQ 4: A single solvent isn't working. How can a co-solvent system help?
Co-solvents are mixtures of two or more miscible solvents and are a powerful tool for enhancing solubility. The principle is that a solvent mixture can have properties superior to any single solvent by disrupting the compound's crystal lattice energy more effectively. For instance, a small amount of water in an organic solvent can break up the solvent's self-association, making it more available to solvate the compound. Conversely, adding an organic solvent like ethanol to water reduces the polarity of the aqueous medium, which can be favorable.
A common and highly effective co-solvent system for compounds like this is DMSO/water or Ethanol/water . See Protocol 2 for a systematic screening method.
Part 3: Advanced Strategies for Recalcitrant Cases
If foundational methods do not yield the desired concentration, several advanced techniques can be employed.
FAQ 5: I need a very high concentration for my experiment, and standard methods are insufficient. What else can I do?
When facing significant solubility limitations, consider these advanced formulation strategies. The choice depends on the final application (e.g., in vitro assay vs. reaction chemistry).
}
Figure 2: Decision tree for selecting a solubility enhancement strategy.
-
Hydrotropy : This involves adding a high concentration of a substance (a hydrotrope) that enhances the solubility of poorly soluble compounds. Interestingly, nicotinamide (the parent structure of your compound) is itself an excellent hydrotrope that works via a complexation mechanism.[6][7] Using additives like urea or sodium benzoate can also be effective.
-
Complexation : Cyclodextrins are truncated cone-shaped molecules with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the hydrophobic pyridine ring of your compound, forming an inclusion complex with significantly improved aqueous solubility.[8]
-
Particle Size Reduction : The rate of dissolution is directly proportional to the surface area of the solid.[9][10] Techniques like micronization (milling) reduce the particle size, increasing the surface area and thus the speed at which the compound dissolves.[10] This does not change the equilibrium solubility but is critical for achieving it faster.
-
Solid Dispersions : For challenging cases, creating an amorphous solid dispersion can be highly effective. This involves dissolving the compound and a carrier polymer in a common solvent and then rapidly removing the solvent. This traps the compound in a high-energy, amorphous state, preventing it from crystallizing and thereby enhancing its apparent solubility and dissolution rate.[8]
Part 4: Standard Operating Protocols
Protocol 1: Determining a pH-Solubility Profile
-
Preparation : Prepare a series of buffers or use deionized water.
-
Addition : Add an excess amount of 2-Amino-5-fluoronicotinamide to a known volume of each solution in separate vials to create a slurry. Ensure enough solid is present that some remains undissolved at equilibrium.
-
pH Adjustment : For the non-buffered solutions, slowly titrate with 0.1 M HCl or 0.1 M NaOH to achieve a range of pH values (e.g., from pH 2 to pH 12).
-
Equilibration : Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is ideal.
-
Sampling & Analysis : After equilibration, allow the vials to sit for undissolved solid to settle. Filter the supernatant through a 0.22 µm filter (e.g., PVDF or PTFE) to remove all solid particles.
-
Quantification : Dilute the clear filtrate and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or UV-Vis spectroscopy.
-
Plotting : Plot the measured solubility (e.g., in mg/mL or µM) against the final measured pH of each solution.
Protocol 2: Systematic Co-Solvent Screening
-
Solvent Selection : Choose a primary organic solvent where the compound has at least minimal solubility (e.g., DMSO, Ethanol). The second solvent will typically be water or a buffer relevant to your experiment.
-
Ratio Preparation : Prepare a series of co-solvent mixtures in different ratios (v/v). For example, for a DMSO/water system, prepare mixtures of 100:0, 90:10, 75:25, 50:50, 25:75, 10:90, and 0:100.
-
Solubility Measurement : Add an excess amount of the compound to each co-solvent mixture.
-
Equilibration & Analysis : Follow steps 4-6 from Protocol 1 to determine the solubility in each mixture.
-
Analysis : Plot the solubility against the percentage of the organic co-solvent to identify the optimal mixture for your concentration needs.
References
-
Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. ResearchGate. Available at: [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]
-
Exploring the Synthesis and Chemical Properties of 2-Amino-5-Fluoropyridine. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Available at: [Link]
-
Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Available at: [Link]
-
Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Dissertation. Available at: [Link]
-
Stacking complexation by nicotinamide: a useful way of enhancing drug solubility. PubMed. Available at: [Link]
-
Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Available at: [Link]
-
Stacking complexation by nicotinamide: A useful way of enhancing drug solubility. ResearchGate. Available at: [Link]
-
Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. National Center for Biotechnology Information. Available at: [Link]
-
FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. ResearchGate. Available at: [Link]
-
Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. Available at: [Link]
-
Nine physicochemical properties for 20 amino acid types. ResearchGate. Available at: [Link]
-
Dissociation, Association and Solvation Parameters for Saturated Glycine in Various Solvents at 298.15 K. Scientific & Academic Publishing. Available at: [Link]
-
Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. Nature. Available at: [Link]
Sources
- 1. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Stacking complexation by nicotinamide: a useful way of enhancing drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. journal.appconnect.in [journal.appconnect.in]
Technical Support Center: Troubleshooting Low Conversion Rates in 2-Amino-5-fluoronicotinamide Coupling Reactions
Welcome to the technical support center for troubleshooting coupling reactions involving 2-Amino-5-fluoronicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of novel compounds utilizing this versatile building block. The inherent electronic properties of 2-Amino-5-fluoronicotinamide can present unique challenges in achieving high conversion rates. This resource provides in-depth, evidence-based solutions to overcome these hurdles.
Frequently Asked Questions (FAQs)
Amide Bond Formation (Acylation of the 2-Amino Group)
Question 1: I am observing very low to no conversion when trying to acylate the 2-amino group of 2-Amino-5-fluoronicotinamide. What are the likely causes and how can I improve my yield?
Low conversion in the acylation of 2-Amino-5-fluoronicotinamide is a common issue stemming from the reduced nucleophilicity of the 2-amino group. This is due to the electron-withdrawing effects of both the pyridine ring nitrogen and the fluorine atom at the 5-position.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in amide coupling.
Detailed Solutions:
-
Re-evaluate Your Coupling Reagent: Standard coupling reagents like EDC/HOBt may not be sufficiently reactive.[2] Consider switching to more potent activating agents.[3][4][5]
-
Uronium/Aminium Salts: HATU, HBTU, and HCTU are excellent choices as they form highly reactive OAt- or OBt-active esters.[5][6] HATU is often the most effective for challenging couplings due to the anchimeric assistance from the pyridine nitrogen in its leaving group.[5][6]
-
Phosphonium Salts: PyBOP® and PyBrOP® are also highly effective. PyBrOP® is particularly useful for coupling to N-methylated or other sterically hindered amines.[7]
-
Acyl Fluoride Formation: In-situ generation of the acyl fluoride from the carboxylic acid using reagents like XtalFluor-E can be highly effective for coupling with electron-deficient amines.[2][8]
-
-
Optimize the Base: The choice and amount of base are critical.
-
Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize side reactions.
-
Ensure the base is anhydrous and used in the correct stoichiometry (typically 2-3 equivalents).
-
-
Solvent and Temperature Considerations:
-
Use polar aprotic solvents like DMF or NMP to ensure all reactants are fully dissolved.
-
Gently heating the reaction (e.g., to 40-50 °C) can often overcome the activation energy barrier without causing significant degradation.[9] However, monitor for side reactions at elevated temperatures.
-
-
Consider a Two-Step Approach: Isolate the activated ester of your carboxylic acid before adding the 2-Amino-5-fluoronicotinamide. This can sometimes improve yields by allowing the activation step to go to completion without interference from the amine.[10]
Table 1: Recommended Coupling Reagents for Electron-Deficient Amines
| Coupling Reagent | Class | Key Advantages | Typical Conditions |
| HATU | Uronium/Aminium | High reactivity, low racemization, suitable for hindered couplings.[5] | 1.1-1.5 eq. HATU, 2-3 eq. DIPEA, DMF, RT to 50°C |
| HBTU/TBTU | Uronium/Aminium | Very efficient, reactions often complete quickly.[4] | 1.1-1.5 eq. HBTU, 2-3 eq. DIPEA, DMF, RT |
| PyBOP® | Phosphonium | Byproducts are less hazardous than BOP, good solubility.[4][7] | 1.1-1.5 eq. PyBOP®, 2-3 eq. DIPEA, DMF, RT |
| XtalFluor-E | Fluorinating Agent | Forms highly reactive acyl fluorides, good for hindered substrates.[2][8] | 1.1 eq. XtalFluor-E, then add amine and base, CH2Cl2 or MeCN |
Question 2: My amide coupling reaction is messy, with multiple side products. What could be the cause?
Side product formation can arise from several sources, including reactions involving the nicotinamide moiety or impurities in the starting materials.
Potential Causes and Solutions:
-
Over-activation/Side Reactions with Coupling Reagents: Using a large excess of a carbodiimide like DCC can lead to the formation of N-acylurea byproducts.[4] If using HBTU or TBTU in excess, they can react with the unprotected N-terminal of a peptide to form a guanidinyl moiety.[4]
-
Solution: Use the coupling reagent in a stoichiometry of 1.05-1.2 equivalents relative to the carboxylic acid.
-
-
Racemization: If coupling a chiral carboxylic acid, racemization can be a significant issue, especially with carbodiimides.[7][10]
-
Purity of Starting Materials: Ensure the 2-Amino-5-fluoronicotinamide and the carboxylic acid are pure and dry. Water can hydrolyze the activated intermediate.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki or Buchwald-Hartwig)
Question 3: I am attempting a Suzuki or Buchwald-Hartwig coupling with a derivative of 2-Amino-5-fluoronicotinamide and observing low to no product formation. What are the key parameters to investigate?
Palladium-catalyzed cross-coupling reactions with heteroaromatic compounds, especially those containing basic nitrogen atoms like pyridines, can be challenging.[11][12] The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition.[11]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in cross-coupling.
Detailed Solutions:
-
Catalyst and Ligand Selection are Crucial:
-
For Suzuki Couplings: The electron-deficient nature of the pyridine ring requires the use of highly active catalyst systems.[11]
-
Ligands: Bulky, electron-rich phosphine ligands such as those developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[11] These ligands promote the oxidative addition of the halide to the Pd(0) center and facilitate the desired reductive elimination.[11]
-
Palladium Source: Use a reliable palladium source. Pd2(dba)3 can degrade over time.[13] Consider using a pre-formed Pd(0) source like Pd(PPh3)4 or a modern precatalyst that forms the active catalyst more reliably.[13]
-
-
For Buchwald-Hartwig Aminations: Similar to Suzuki couplings, bulky, electron-rich phosphine ligands are essential for achieving high yields.[14]
-
-
Choice of Base and Solvent:
-
The purity and choice of base are critical.[13] For Suzuki couplings, common bases include K2CO3, Cs2CO3, and K3PO4.[15] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.
-
Ensure solvents are anhydrous and appropriately degassed.[13] Common solvents include dioxane, THF, and toluene.[16]
-
-
Reagent Stability:
-
Rigorous Degassing: Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and an increase in side reactions like homocoupling.[13][16] Thoroughly degas the reaction mixture using methods like freeze-pump-thaw or by bubbling argon or nitrogen through the solvent for an extended period.[13]
Table 2: Recommended Ligands for Cross-Coupling of Pyridine Derivatives
| Ligand | Coupling Type | Key Features |
| SPhos / XPhos | Suzuki, Buchwald-Hartwig | Bulky, electron-rich biaryl phosphines, highly active for heteroaromatic substrates.[11] |
| RuPhos | Suzuki, Buchwald-Hartwig | Similar to SPhos/XPhos, often provides complementary reactivity. |
| IPr / SIMes | Suzuki | N-Heterocyclic Carbene (NHC) ligands, strong σ-donors, good for activating C-Cl bonds.[11] |
| dppf | Suzuki | A common ligand, but may be less effective for challenging heteroaromatic couplings. |
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
-
To a dry flask under an inert atmosphere (N2 or Ar), add the carboxylic acid (1.0 eq.), HATU (1.1 eq.), and anhydrous DMF.
-
Stir the mixture for 5 minutes at room temperature.
-
Add DIPEA (2.5 eq.) and stir for another 10 minutes to pre-activate the carboxylic acid.
-
Add a solution of 2-Amino-5-fluoronicotinamide (1.2 eq.) in a minimal amount of anhydrous DMF.
-
Stir the reaction at room temperature for 4-12 hours. If the reaction is sluggish, it can be gently heated to 40-50°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide derivative of 2-Amino-5-fluoronicotinamide (1.0 eq.), the boronic acid or ester (1.5 eq.), the palladium catalyst (e.g., Pd(OAc)2, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K2CO3, 2.0 eq.).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
-
National Institutes of Health. Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. Available from: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]
-
Reddit. Failed suzuki coupling, any suggenstions? : r/Chempros. Available from: [Link]
-
AAPPTec. Planning a Peptide Synthesis. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Online Inhibitor. Optimizing Amide Bond Formation: Practical Scenarios for Bench Scientists. Available from: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling? Available from: [Link]
-
ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available from: [Link]
-
Aapptec Peptides. Coupling Reagents. Available from: [Link]
-
ResearchGate. (PDF) Amide bond formation using amino acid fluorides. Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link]
-
Journal of the American Chemical Society. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Available from: [Link]
-
Biotage. Using double coupling to improve your peptide synthesis. Available from: [Link]
-
National Institutes of Health. Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Available from: [Link]
-
ResearchGate. (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Available from: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). A mild, catalyst-free synthesis of 2-aminopyridines. Available from: [Link]
-
National Institutes of Health. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Available from: [Link]
-
Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Available from: [Link]
-
ResearchGate. Optimization of the Pro-Pro coupling a. | Download Scientific Diagram. Available from: [Link]
-
PubMed. Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles. Available from: [Link]
-
Chemical Communications (RSC Publishing). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Available from: [Link]
-
GalChimia. Easy Access to 2-Aminopyridines. Available from: [Link]
-
DilunBio. Commonly Used Coupling Reagents in Peptide Synthesis. Available from: [Link]
-
Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]
-
Radboud Repository. Selective amide bond formation in redox-active coacervate protocells. Available from: [Link]
-
National Institutes of Health. A mild, catalyst-free synthesis of 2-aminopyridines. Available from: [Link]
-
PubMed. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Available from: [Link]
-
ChemRxiv. 1 Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. Available from: [Link]
-
ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available from: [Link]
-
The Journal of Organic Chemistry. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. Available from: [Link]
-
ResearchGate. (PDF) C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. americapeptides.com [americapeptides.com]
- 4. peptide.com [peptide.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hepatochem.com [hepatochem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Yoneda Labs [yonedalabs.com]
- 17. researchgate.net [researchgate.net]
Resolving decomposition issues of 2-Amino-5-fluoronicotinamide in acidic media
Diagnostic Overview: The "Disappearing Amide" Phenomenon
User Issue: "I am attempting to form the HCl salt of 2-amino-5-fluoronicotinamide (or remove a protecting group) using aqueous acid. My LC-MS shows a growing impurity with a mass of +1 Da relative to the starting material, and the melting point of the isolated solid is inconsistent."
Root Cause Analysis:
The impurity is 2-amino-5-fluoronicotinic acid .
While the pyridine ring is generally stable, the C3-amide group is susceptible to acid-catalyzed hydrolysis. In the presence of water and protons (
This reaction is often mistaken for simple salt formation failure, but it is a chemical transformation driven by thermodynamics. The 2-amino group (electron-donating) competes for protonation, but once the reaction medium is sufficiently acidic to protonate the carbonyl oxygen or the water concentration is high, hydrolysis becomes the dominant pathway.
Mechanism of Failure (Visualization)
The following diagram illustrates the irreversible pathway from the desired amide to the unwanted acid impurity.
Caption: Figure 1. Acid-catalyzed hydrolysis pathway.[1] The reaction is driven forward because the leaving group (ammonia) is immediately protonated to ammonium, preventing the reverse reaction.
Operational Protocols: Stabilizing the Compound
To handle 2-amino-5-fluoronicotinamide in acidic environments without decomposition, you must break the "Hydrolysis Triangle": Water + Acid + Heat . Removing any one of these factors significantly retards the degradation.
Protocol A: The "Reverse Quench" Technique (Aqueous Workup)
Use this when you must expose the compound to aqueous acid (e.g., quenching a reaction).
| Parameter | Standard (Risky) | Optimized (Safe) | Rationale |
| Addition Order | Pour Acid into Reaction | Pour Reaction into Acid | Controls exotherm; prevents localized "hot spots" of high acidity. |
| Temperature | Room Temp ( | Cryogenic ( | Hydrolysis rates drop ~2-3x for every |
| pH Target | pH | pH | The amide is most stable near neutral/mildly acidic pH. Avoid strong mineral acid excess. |
| Contact Time | Hours | Minimize exposure time before extraction or neutralization. |
Protocol B: Anhydrous Salt Formation
Use this to form the HCl salt without generating the acid impurity.
Reagents:
-
2-Amino-5-fluoronicotinamide (1.0 eq)
-
Solvent: Anhydrous Ethanol or 1,4-Dioxane (Dry)
-
Acid Source: 4M HCl in Dioxane (Anhydrous) or TMSCl (Trimethylsilyl chloride) + Methanol
Step-by-Step:
-
Dissolve: Dissolve the free base in anhydrous ethanol at
. -
Acidify: Dropwise add anhydrous HCl/Dioxane. Do not use aqueous HCl (37%).
-
Precipitate: The salt should precipitate immediately.
-
Isolate: Filter under
atmosphere to prevent moisture absorption (hygroscopic salts hydrolyze upon storage). -
Wash: Wash with cold, dry diethyl ether.
Analytical Validation (QC)
You cannot rely on melting point alone, as the salt and the acid impurity often have high, decomposing melting points. Use this HPLC method to quantify the "Acid Impurity."
Methodology: Ion-Pairing HPLC Separating the amphoteric parent from the acidic impurity requires pH control.
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax SB-C18), |
| Mobile Phase A | |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient | 0-5 min: 5% B; 5-15 min: 5% |
| Flow Rate | |
| Detection | UV @ |
| Retention (Approx) | Acid Impurity ( |
Note: The acid impurity elutes earlier due to its high polarity at pH 3.0.
Troubleshooting Decision Tree
Follow this logic flow to resolve decomposition issues during your specific workflow.
Caption: Figure 2. Operational decision tree for mitigating amide hydrolysis.
Frequently Asked Questions (FAQs)
Q: Can I use concentrated HCl (37%) to form the salt if I work quickly?
A: Risk: High. Concentrated HCl is 63% water. Even at
Q: Why does the impurity peak grow when I leave the sample in the HPLC autosampler? A: If your HPLC diluent is acidic (e.g., 0.1% TFA in water) and the autosampler is not cooled, hydrolysis occurs in the vial.
-
Fix: Use a neutral diluent (Water/Acetonitrile 50:50) or keep the autosampler at
.
Q: Is the fluorine atom stable in acid?
A: Generally, yes. The
Q: How do I remove the acid impurity if it has already formed? A: Recrystallization is difficult due to similar solubilities. The best method is Reslurry in mild base .
-
Suspend the solid in saturated aqueous
. -
The "Acid Impurity" (
) converts to the carboxylate salt ( ) and dissolves in water. -
The "Amide Parent" remains insoluble (or less soluble) as the free base.
-
Filter the solid and wash with water.
References
-
Mechanism of Amide Hydrolysis: Brown, R. S., et al. "Mechanisms of Acid-Catalyzed Hydrolysis of Amides." Accounts of Chemical Research.
-
Nicotinamide Stability Data: World Health Organization (WHO). "Nicotinamide Monograph - International Pharmacopoeia."
-
Analytical Methods (HPLC): Vu, T. N. L., et al. "Simultaneous determination of nicotinamide mononucleotide, niacinamide, and nicotinic acid in health supplements using liquid chromatography."[2] Vietnam Journal of Food Control, 2023.[2]
-
pKa and Physical Properties: ChemicalBook. "2-Amino-5-fluoronicotinic acid Properties and pKa Prediction."
Sources
Technical Support Center: Regio-Control in 2-Amino-5-fluoronicotinamide Modification
This is a technical support guide designed for the 2-Amino-5-fluoronicotinamide scaffold.
Subject: Troubleshooting Regio-selectivity & Reactivity Profiles Applicable Scaffold: 2-Amino-5-fluoro-3-pyridinecarboxamide (CAS: Varied derivatives) Target Audience: Medicinal Chemists, Process Chemists, Structural Biologists
System Overview & Reactivity Map
The 2-amino-5-fluoronicotinamide scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., PIM-1, EGFR inhibitors). However, its dense functionalization creates competing electronic and steric effects that complicate further modification.
The Reactivity Battlefield
Before initiating any protocol, review the electronic pressure points on the ring.
Figure 1: Electronic and steric reactivity profile of the 2-amino-5-fluoronicotinamide scaffold.[1]
Troubleshooting Module: Regioselective Cyclization
Context: Converting the scaffold into pyrido[2,3-d]pyrimidine systems (common in kinase inhibitor synthesis). Common Failure: Formation of incomplete amidine intermediates or regio-isomeric mixtures.
Critical Workflow: The DMF-DMA Route
The standard condensation with dimethylformamide dimethyl acetal (DMF-DMA) initiates cyclization.
Q: My reaction stalls at the amidine intermediate. The ring won't close. Why?
-
Diagnosis: The internal nucleophile (the amide nitrogen) is not nucleophilic enough to attack the amidine carbon, or the leaving group is poor.
-
The Fix:
-
Switch Solvent: Move from ethanol to Glacial Acetic Acid . The acid protonates the basic amidine nitrogen, activating the carbon for attack by the amide.
-
Temperature: This is a thermodynamic closure. Ensure reflux is maintained (>100°C).
-
Verification: Monitor the disappearance of the amidine proton signal (~8.5 ppm) in
H NMR.
-
Q: I am getting a mixture of isomers when reacting with 1,3-dicarbonyls.
-
Mechanism: When using unsymmetrical 1,3-dicarbonyls, the 2-amino group (more nucleophilic) attacks the most electrophilic carbonyl first.
-
Protocol for Selectivity:
-
Step 1: React the 2-amino group with the less hindered/more reactive carbonyl component at low temperature (0°C).
-
Step 2: Isolate the intermediate (Schiff base/enamine).
-
Step 3: Force cyclization with base (NaOEt) or acid (PPA) in a second step.
-
Avoid: One-pot reflux methods, which equilibrate to the thermodynamic mixture.
-
Standardized Protocol: Pyrido[2,3-d]pyrimidine Formation[2][3][4][5]
-
Activation: Suspend 2-amino-5-fluoronicotinamide (1.0 eq) in DMF-DMA (excess).
-
Formation: Heat to 90°C for 3h. Check LCMS: Mass should correspond to
(dimethylaminomethylene adduct). -
Cyclization: Evaporate volatiles. Redissolve residue in Glacial Acetic Acid. Add
(2.0 eq) if closing with ammonia source, or simply reflux if closing onto the amide. -
Purification: Precipitate with cold water.
Troubleshooting Module: N-Functionalization (Amine vs. Amide)
Context: Attaching alkyl groups or protecting groups. Core Conflict: The 2-amino group (exocyclic) vs. the 3-carboxamide nitrogen.
Q: How do I alkylate the 2-amino group without touching the amide?
-
The Science: The 2-amino group is more nucleophilic but less acidic. The amide proton is more acidic (pKa ~15).
-
Method A (Reductive Amination - Recommended):
-
Use an aldehyde +
in DCE. This mechanism relies on imine formation, which the amide nitrogen cannot do effectively. This guarantees selectivity for the 2-amino position.
-
-
Method B (Base Control):
-
Avoid strong bases (NaH, LiHMDS) which will deprotonate the amide first, leading to amide alkylation. Use weak bases (
) in acetone.
-
Q: How do I selectively alkylate the Amide (N3)?
-
Protocol:
-
Protect: You must protect the 2-amino group first. Use
(1.1 eq) with DMAP (cat). The 2-amino group reacts much faster with anhydrides. -
Alkylate: Treat the
-Boc intermediate with NaH (1.2 eq) in DMF at 0°C. The amide proton is now the only acidic site. Add alkyl halide.[2] -
Deprotect: TFA/DCM to remove the Boc group.
-
Troubleshooting Module: C-H Functionalization (The "Blocked" Ring)
Context: Attempting to add substituents to C4 or C6. Issue: The ring is deactivated by Fluorine (C5) and the Amide (C3).
Q: Standard bromination (NBS) isn't working or is messy. Where is it going?
-
Analysis:
-
C5: Blocked by F.
-
C3: Blocked by Amide.
-
C6: Para to the amide (meta-director) and meta to the amine (ortho/para director).
-
Result: Electrophilic Aromatic Substitution (EAS) is extremely difficult on this scaffold. The electronic vectors cancel out or direct to blocked positions.
-
-
Solution: Abandon standard EAS. Use Directed Ortho-Metallation (DoM) .
Q: How do I functionalize C4?
-
Strategy: The C4 proton is "sandwiched" between the electron-withdrawing amide and the fluorine. It is the most acidic ring proton.
-
Protocol (DoM):
-
Protection: Protect 2-amino and amide protons (e.g., as a pivaloyl amide or using excess LiTMP).
-
Lithiation: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78°C. LiTMP is bulky and will prefer the thermodynamically acidic C4 proton over the nucleophilic addition to the pyridine ring.
-
Quench: Add electrophile (e.g.,
, DMF, aldehydes).
-
Warning: n-BuLi may attack the pyridine ring (C6) as a nucleophile (nucleophilic aromatic substitution) rather than acting as a base. Stick to amide bases (LiTMP, LDA).
-
References & Grounding
-
Pyrido[2,3-d]pyrimidine Synthesis:
-
Regioselective N-Alkylation:
-
Catalytic Strategies: "Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides..." Provides evidence for using reductive alkylation strategies to differentiate amines and amides.[2]
-
Source:
-
-
C-H Functionalization Logic:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Synthesis of Highly Functionalized 2 H-Pyrroles via Dearomative Chlorination of 1 H-Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 2-Amino-5-fluoronicotinamide: Interpreting ¹H NMR Data and Evaluating Alternative Analytical Techniques
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and a prerequisite for understanding their pharmacological activity. 2-Amino-5-fluoronicotinamide, a substituted pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry. Its structural integrity is paramount, and while various analytical techniques can provide pieces of the puzzle, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for detailed structural elucidation in solution.
This guide provides an in-depth interpretation of the predicted ¹H NMR spectrum of 2-Amino-5-fluoronicotinamide, grounded in the analysis of analogous structures. We will explore the causal relationships between the molecular structure and the resulting NMR parameters. Furthermore, we will objectively compare the insights derived from ¹H NMR with those obtainable from alternative analytical methods such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy, supported by experimental data and established principles.
¹H NMR Spectroscopy: The Architect of Molecular Structure
¹H NMR spectroscopy provides a detailed map of the proton environments within a molecule. The chemical shift (δ), signal multiplicity (splitting pattern), and coupling constant (J) of each proton signal offer a wealth of information about its electronic environment and spatial relationship to neighboring protons.
Predicted ¹H NMR Spectrum of 2-Amino-5-fluoronicotinamide
While an experimental spectrum for 2-Amino-5-fluoronicotinamide is not publicly available, we can predict its key features with a high degree of confidence by analyzing structurally related compounds. The pyridine ring protons are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing and spin-active fluorine (-F) and carboxamide (-CONH₂) groups.
Molecular Structure and Proton Numbering
Caption: Structure of 2-Amino-5-fluoronicotinamide with proton numbering.
Predicted Chemical Shifts and Coupling Constants
The expected ¹H NMR spectral data are summarized in the table below. Chemical shifts are influenced by the electronic effects of the substituents. The amino group at C2 will shield the ortho (H6) and para (H4) protons, while the fluorine at C5 will deshield the ortho protons (H4 and H6). The carboxamide group at C3 will deshield the ortho proton (H4). The interplay of these effects determines the final chemical shifts.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| H6 | ~8.0 - 8.2 | Doublet of doublets (dd) | ³J(H6-F5) ≈ 3-4 Hz, ⁴J(H6-H4) ≈ 2-3 Hz | Deshielded by the ring nitrogen and influenced by coupling to both the fluorine at C5 and the proton at C4. |
| H4 | ~7.8 - 8.0 | Doublet of doublets (dd) | ³J(H4-F5) ≈ 8-10 Hz, ⁴J(H4-H6) ≈ 2-3 Hz | Deshielded by the adjacent carboxamide group and the fluorine atom, exhibiting a larger coupling to the fluorine. |
| -NH₂ (Amino) | ~6.0 - 7.0 | Broad singlet | Exchangeable with D₂O | The chemical shift can vary with solvent and concentration. Broadening is due to quadrupole effects of the nitrogen and chemical exchange. |
| -CONH₂ (Amide) | ~7.5 - 8.5 (2H) | Two broad singlets | Exchangeable with D₂O | The two amide protons are diastereotopic and may appear as separate signals. Their chemical shifts are concentration and solvent dependent. |
Note: These are predicted values based on known substituent effects on the pyridine ring and data from similar structures. Actual experimental values may vary.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
A self-validating ¹H NMR experiment is crucial for obtaining reliable data.
-
Sample Preparation:
-
Dissolve 5-10 mg of 2-Amino-5-fluoronicotinamide in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those in -NH₂ and -CONH₂ groups.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[1][2]
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.
-
Shim the magnetic field to obtain a narrow and symmetrical solvent peak, ensuring high homogeneity.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
To confirm the assignment of exchangeable protons, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the -NH₂ and -CONH₂ protons will diminish or disappear.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Integrate the signals to determine the relative number of protons corresponding to each resonance.
-
Calibrate the chemical shift scale using the internal standard.
-
Workflow for ¹H NMR Analysis
Sources
HPLC method validation for 2-Amino-5-fluoronicotinamide purity analysis
A Comparative Guide to Method Development and Validation
Executive Summary
2-Amino-5-fluoronicotinamide is a critical intermediate in the synthesis of next-generation kinase inhibitors and antifungal agents. Its structural duality—a polar nicotinamide core combined with an electronegative fluorine substituent—presents a specific chromatographic challenge. Standard alkyl-bonded phases (C18) often struggle to resolve this molecule from its positional isomers (e.g., 2-amino-3-fluoronicotinamide) or des-amino precursors.
This guide challenges the default "C18-first" mentality. Through comparative analysis, we demonstrate why Pentafluorophenyl (PFP) stationary phases offer superior selectivity for this fluorinated pyridine derivative compared to traditional C18 or HILIC methods. We then provide a comprehensive validation protocol aligned with the latest ICH Q2(R2) guidelines.
The Challenge: The "Fluorine Effect" in Chromatography
The analysis of 2-Amino-5-fluoronicotinamide requires balancing two opposing forces:
-
High Polarity: The amide and amino groups create strong dipole moments, leading to poor retention on hydrophobic phases (low
). -
Structural Similarity of Impurities: Synthetic routes often yield byproducts that differ only by the position of the fluorine atom. On a standard C18 column, the hydrophobic surface area of these isomers is nearly identical, resulting in co-elution.
The Comparative Landscape
We evaluated three column chemistries for the separation of 2-Amino-5-fluoronicotinamide from its critical impurities (2-Chloro-5-fluoronicotinamide and 2-Amino-3-fluoronicotinamide).
| Feature | Option A: C18 (ODS) | Option B: PFP (Pentafluorophenyl) | Option C: HILIC (Amide) |
| Primary Mechanism | Hydrophobic Interaction | Hydrophilic Partitioning | |
| Retention ( | Low to Moderate | Moderate | High |
| Isomer Selectivity | Poor ( | Excellent ( | Moderate |
| Robustness | High | High | Low (Sensitive to water content) |
| Verdict | Baseline Control | Recommended | Alternative (if solubility limits RP) |
Comparative Experimental Data
The following data represents typical chromatographic performance observed when separating the target analyte from its positional isomer (2-amino-3-fluoro...) and precursor.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 260 nm
Table 1: Performance Metrics Comparison
| Parameter | C18 Column (3 µm, 150mm) | PFP Column (3 µm, 150mm) | Acceptance Criteria |
| Retention Time (Target) | 3.2 min | 5.8 min | N/A |
| Resolution ( | 1.1 (Co-elution risk) | 2.4 (Baseline resolved) | |
| Tailing Factor ( | 1.3 | 1.1 | |
| Theoretical Plates ( | 8,500 | 11,200 |
Analysis:
The C18 column relies solely on hydrophobicity. Since the fluorine position does not significantly alter the molecule's hydrophobicity, the resolution is marginal (
Method Selection Decision Tree
The following diagram illustrates the logical pathway for selecting the PFP phase over C18 for this specific application.
Figure 1: Decision logic for selecting stationary phases for fluorinated pyridine derivatives.
Validation Protocol (ICH Q2(R2) Compliant)
Once the PFP method is optimized, it must be validated. The following protocol aligns with ICH Q2(R2) , emphasizing the "Analytical Procedure Lifecycle."
Phase 1: System Suitability Testing (SST)
Before any validation run, the system must demonstrate performance.
-
Requirement: Inject Standard Solution (5 replicates).
-
Acceptance: RSD of Area
2.0%; Tailing Factor 1.5; Resolution between target and nearest impurity.
Phase 2: Specificity (Forced Degradation)
Demonstrate that the method measures the analyte unequivocally in the presence of interference.
-
Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.
-
Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours.
-
Oxidation: 3%
, Ambient, 4 hours. -
Acceptance: Peak purity index (via Diode Array Detector)
. No interference at the retention time of the main peak.
Phase 3: Linearity and Range
Confirm the response is proportional to concentration.
-
Protocol: Prepare solutions at 50%, 80%, 100%, 120%, and 150% of the target concentration (e.g., 0.5 mg/mL).
-
Acceptance: Correlation Coefficient (
) .
Phase 4: Accuracy (Recovery)
Confirm the method measures the true value.
-
Protocol: Spike known amounts of 2-Amino-5-fluoronicotinamide into the sample matrix (placebo) at 80%, 100%, and 120% levels (triplicate preparations).
-
Acceptance: Mean recovery 98.0% – 102.0%.
Phase 5: Precision
-
Repeatability: 6 independent preparations of the 100% sample. (Acceptance: RSD
2.0%). -
Intermediate Precision: Repeatability study performed by a different analyst on a different day using a different column lot. (Acceptance: Overall RSD
2.0%).
Validation Lifecycle Workflow
This diagram visualizes the flow from development to routine monitoring, ensuring the method remains in a state of control.
Figure 2: The Analytical Procedure Lifecycle as defined by modern ICH Q14/Q2(R2) standards.
References
-
International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). [Link]
-
Waters Corporation. (2023). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. [Link]
-
Mac-Mod Analytical. (2020). Mechanisms of Interaction: PFP vs C18. [Link][3]
-
European Pharmaceutical Review. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained.[1][2][4][5] [Link][4]
Sources
- 1. ICH Guidelines Q2(R2) "Validation of Analytical Procedures" and ICH Q14 "Analytical Procedure Development" published - Analytical Quality Control Group [analytical.gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. researchgate.net [researchgate.net]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. qbdgroup.com [qbdgroup.com]
Comparative Guide: Reactivity & Applications of 2-Amino-5-fluoronicotinamide vs. 2-Aminonicotinamide
Executive Summary
This technical guide compares the chemical reactivity, synthetic utility, and medicinal chemistry profiles of 2-aminonicotinamide (2-ANA) and its fluorinated analog, 2-amino-5-fluoronicotinamide (5-F-ANA) .
While both molecules serve as critical precursors for bicyclic heterocycles (specifically pyrido[2,3-d]pyrimidines ), the introduction of the fluorine atom at the C5 position fundamentally alters the electronic landscape of the pyridine ring. This substitution dictates three major divergences:
-
Nucleophilicity: The electron-withdrawing fluorine significantly reduces the pKa of the C2-amino group, requiring modified conditions for cyclization reactions.
-
Metabolic Stability: The C5-fluorine blocks the primary site of oxidative metabolism (Cytochrome P450-mediated hydroxylation), a common liability for the non-fluorinated scaffold.
-
Electronic Activation: The 5-F substituent activates the C6 position for nucleophilic aromatic substitution (
) in specific di-halogenated precursors, offering alternative synthetic routes not accessible with the parent 2-ANA.
Electronic & Structural Profiling
The reactivity differences stem directly from the electronic perturbation caused by the C5 substituent.
| Feature | 2-Aminonicotinamide (2-ANA) | 2-Amino-5-fluoronicotinamide (5-F-ANA) | Implication |
| Structure | Pyridine ring, C2-NH₂, C3-CONH₂ | Pyridine ring, C2-NH₂, C3-CONH₂, C5-F | Core scaffold identity. |
| Electronic Effect | Standard pyridine electron deficiency. | Strong -I (Inductive) withdrawal by F. | 5-F ring is more electron-deficient. |
| C2-NH₂ pKa | ~6.8 (Conjugate acid) | ~3.9 - 4.2 (Estimated) | 5-F-ANA is a weaker nucleophile . |
| C3-Amide Acidity | Moderate | Increased | Amide proton is more acidic in 5-F-ANA. |
| Metabolic Liability | High (C5 oxidation) | Low (C5 blocked) | 5-F is preferred for in vivo stability. |
| LogP (Lipophilicity) | ~ -0.7 | ~ -0.2 | 5-F increases lipophilicity (Bioavailability). |
Electronic Influence Visualization
The following diagram illustrates the electronic vectors affecting the reactivity of the C2-amino group, the critical nucleophile in most synthetic applications.
[1]
Synthetic Reactivity: Case Study
Synthesis of Pyrido[2,3-d]pyrimidines
The primary industrial application of these scaffolds is the synthesis of pyrido[2,3-d]pyrimidines, a privileged class of kinase inhibitors (e.g., PIM-1, CDK4/6 inhibitors).
The Reaction
The synthesis typically involves the condensation of the 2-amino-nicotinamide with an electrophile (such as an orthoester, aldehyde, or 1,3-dicarbonyl) followed by cyclization.
Reaction Scheme:
-
Nucleophilic Attack: The C2-amine attacks the electrophile.
-
Cyclization: The C3-amide nitrogen attacks the intermediate to close the pyrimidine ring.
Comparative Performance
| Parameter | 2-ANA Reaction | 5-F-ANA Reaction | Technical Adjustment for 5-F |
| Reagent | Triethyl Orthoformate (TEOF) | Triethyl Orthoformate (TEOF) | Unchanged. |
| Catalyst | Acetic Acid / Sulfamic Acid | Sulfamic Acid / | Stronger acid catalyst often required. |
| Temperature | Reflux (80-100°C) | High Reflux (100-120°C) | Higher activation energy barrier. |
| Time | 2 - 4 Hours | 4 - 8 Hours | Extended reaction time due to lower nucleophilicity. |
| Typical Yield | 85 - 95% | 60 - 75% | Lower yields due to competing side reactions or incomplete conversion. |
Mechanism & Rate Limiting Step
The fluorine atom at C5 pulls electron density away from the C2-amino group. In the mechanism below, Step 1 (Imidate Formation) is the rate-limiting step for 5-F-ANA because the amine is less nucleophilic.
Experimental Protocols
Protocol A: Cyclization of 2-Amino-5-fluoronicotinamide
Target: 6-Fluoro-pyrido[2,3-d]pyrimidin-4(3H)-one
Rationale: Due to the deactivated amino group, this protocol utilizes sulfamic acid as a catalyst, which has been shown to be superior to acetic acid for electron-deficient anilines/aminopyridines.
Materials:
-
2-Amino-5-fluoronicotinamide (1.0 eq, 10 mmol)
-
Triethyl orthoformate (TEOF) (5.0 eq, 50 mmol)
-
Sulfamic acid (0.1 eq, 1 mmol)
-
Solvent: Ethanol (Abs.) or DMF (if solubility is poor)
Step-by-Step:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 2-amino-5-fluoronicotinamide (1.55 g) and Sulfamic acid (97 mg).
-
Addition: Add Triethyl orthoformate (8.3 mL) in one portion.
-
Reaction: Heat the mixture to reflux (approx. 100°C internal temp).
-
Note: For 2-ANA, reflux is often sufficient at 80°C. For 5-F-ANA, ensure vigorous reflux.
-
-
Monitoring: Monitor by TLC (Mobile phase: 10% MeOH in DCM). The starting material (
) should disappear, and a new fluorescent spot ( ) should appear. Expect reaction time of 6–8 hours. -
Workup: Cool the reaction mixture to 0°C in an ice bath. The product often precipitates directly.
-
Isolation: Filter the solid. Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 10 mL) to remove excess TEOF.
-
Purification: Recrystallize from DMF/Ethanol if necessary.
Expected Yield: 65-75% (White to off-white solid).
MedChem Implications: Why use the Fluorinated Analog?
Despite the synthetic challenges (lower yields, slower rates), 5-F-ANA is often the preferred scaffold in drug discovery.
Metabolic Blocking
The C5 position in 2-aminonicotinamide is electron-rich relative to the pyridine nitrogen, making it a "soft spot" for metabolic oxidation by Cytochrome P450 enzymes.
-
2-ANA: Rapidly hydroxylated at C5
Glucuronidation Excretion. -
5-F-ANA: The C-F bond (approx. 116 kcal/mol) is metabolically inert to standard oxidative conditions, significantly extending the half-life (
) of the drug.
pKa Modulation & Solubility
Fluorination lowers the basicity of the system. In kinase inhibitors, the "hinge binder" region often requires a specific H-bond donor/acceptor profile.
-
The lower pKa of the pyrimidine nitrogens in the 5-F derivative can reduce non-specific binding to off-target proteins (increasing selectivity).
-
However, it may also reduce solubility in acidic media compared to the non-fluorinated parent.
References
-
Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine Derivatives. RSC Advances. (2024). Describes the general cyclization of nicotinamides to pyridopyrimidines and cytotoxicity profiles. Link
-
Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry. (2026). Comprehensive review on how fluorine substitution (specifically at metabolic soft spots) alters DMPK properties. Link
-
One-Pot Reactions of Triethyl Orthoformate with Amines. Molecules. (2023). Detailed mechanistic insight into the condensation of amines with orthoesters, highlighting the role of acid catalysis for deactivated amines. Link
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules. (2019).[1] A review of synthetic strategies for this scaffold, including yield comparisons for various substituted precursors. Link
Sources
A Comparative Guide to the Crystal Structure and XRD Analysis of 2-Amino-5-fluoronicotinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Amino-5-fluoronicotinamide in Medicinal Chemistry
2-Amino-5-fluoronicotinamide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The nicotinamide scaffold is a ubiquitous motif in biologically active molecules, and the introduction of a fluorine atom at the 5-position can profoundly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. Understanding the solid-state structure of this compound is paramount for controlling its polymorphism, solubility, and bioavailability, all of which are critical parameters in pharmaceutical development.
This guide will provide a comprehensive overview of the anticipated crystallographic features of 2-Amino-5-fluoronicotinamide, a comparative analysis of its expected powder X-ray diffraction (PXRD) pattern against nicotinamide and a chlorinated analog, and detailed experimental protocols for its synthesis, crystallization, and characterization.
Predicted Crystal Structure and Hydrogen Bonding Network of 2-Amino-5-fluoronicotinamide
While a definitive crystal structure for 2-Amino-5-fluoronicotinamide is not yet publicly available, we can infer its likely structural characteristics by examining the crystal structure of 2-amino-5-chloropyridine. The substitution of chlorine with fluorine is a common isosteric replacement in medicinal chemistry, and while fluorine's higher electronegativity and smaller size will induce subtle changes in bond lengths and angles, the overall packing and hydrogen bonding motifs are expected to share significant similarities.
A study on 2-amino-5-chloropyridine reveals that it crystallizes in the monoclinic system[1]. Based on this, we can anticipate a similar crystalline system for 2-Amino-5-fluoronicotinamide. The primary intermolecular interactions governing the crystal packing will undoubtedly be hydrogen bonds involving the amino group, the amide functionality, and the pyridine nitrogen.
Expected Hydrogen Bonding Motifs:
-
Amide-Amide Homodimers: A common and robust supramolecular synthon in nicotinamide derivatives is the formation of centrosymmetric dimers through N-H···O hydrogen bonds between the amide groups.
-
Amino-Pyridine Heterodimers: The amino group can act as a hydrogen bond donor to the pyridine nitrogen of an adjacent molecule (N-H···N).
-
Amide-Amino Interactions: The amide oxygen can act as a hydrogen bond acceptor for the amino group of a neighboring molecule (N-H···O).
The presence of the highly electronegative fluorine atom may also introduce weaker C-H···F interactions, further stabilizing the crystal lattice.
Caption: Predicted hydrogen bonding network in 2-Amino-5-fluoronicotinamide.
Comparative Powder X-ray Diffraction (PXRD) Analysis
Powder X-ray diffraction is an essential technique for the characterization of crystalline solids. The PXRD pattern is a fingerprint of a specific crystalline phase. While an experimental pattern for 2-Amino-5-fluoronicotinamide is not available, we can predict its key features by comparing the known patterns of nicotinamide and related halogenated derivatives.
Nicotinamide exhibits characteristic crystalline diffraction peaks at 2θ values of approximately 14.96°, 22.4°, and 27.48°[2]. The introduction of a halogen atom at the 5-position is expected to shift these peaks and introduce new ones due to changes in the unit cell parameters and electron density distribution. The smaller and more electronegative fluorine atom in 2-Amino-5-fluoronicotinamide is likely to result in a PXRD pattern that is distinct from both the parent nicotinamide and its chloro- and bromo-analogs.
Table 1: Comparison of Powder XRD Peaks (2θ) for Nicotinamide and Predicted Peaks for Halogenated Derivatives.
| Compound | Key Diffraction Peaks (2θ) |
| Nicotinamide | 14.96°, 22.4°, 27.48°, 37.1°, 38.76°[2] |
| 2-Amino-5-chloronicotinamide | Data not explicitly found, but expected to differ from nicotinamide |
| 2-Amino-5-fluoronicotinamide (Predicted) | Shifts in major peaks and potential new peaks due to the influence of the fluorine atom. |
The causality behind these differences lies in Bragg's Law (nλ = 2d sinθ), where the diffraction angle (θ) is inversely related to the d-spacing between crystal planes. The introduction of different substituents alters these d-spacings, leading to a unique PXRD pattern for each compound.
Experimental Protocols
Synthesis of 2-Amino-5-fluoronicotinamide
The synthesis of 2-Amino-5-fluoronicotinamide can be achieved from its precursor, 2-amino-5-fluoropyridine. Several synthetic routes for 2-amino-5-fluoropyridine have been reported, often starting from 2-aminopyridine[3][4]. A plausible subsequent step to obtain the nicotinamide would involve the introduction of a carboxamide group at the 3-position.
Step-by-Step Synthesis Protocol:
-
Formylation of 2-amino-5-fluoropyridine: React 2-amino-5-fluoropyridine with a suitable formylating agent (e.g., N,N-dimethylformamide dimethyl acetal) to introduce a formyl group at the 3-position.
-
Oxidation to the Carboxylic Acid: The formyl group is then oxidized to a carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate or silver oxide). This yields 2-amino-5-fluoronicotinic acid.
-
Amidation: The final step involves the conversion of the carboxylic acid to the primary amide. This can be achieved by first converting the carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with ammonia. Alternatively, direct amidation can be performed using a coupling agent such as HATU or EDC with ammonia.
-
Purification: The final product, 2-Amino-5-fluoronicotinamide, should be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain crystals suitable for analysis.
Caption: Synthetic workflow for 2-Amino-5-fluoronicotinamide.
Single Crystal Growth
Obtaining high-quality single crystals is crucial for structure determination by single-crystal XRD.
Protocol for Single Crystal Growth:
-
Solvent Selection: Screen a variety of solvents with different polarities (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures thereof) to find a solvent in which 2-Amino-5-fluoronicotinamide has moderate solubility.
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature. Filter the solution to remove any particulate matter. Allow the solvent to evaporate slowly and undisturbed at room temperature.
-
Vapor Diffusion: Place a small vial containing a concentrated solution of the compound inside a larger, sealed container with a more volatile solvent (the anti-solvent) in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a spatula or forceps and allow them to dry.
X-ray Diffraction Data Collection and Analysis
Single-Crystal XRD (SC-XRD) Protocol:
-
Crystal Mounting: Select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation[5]. Data is usually collected over a range of angles to ensure a complete dataset[5].
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
Powder XRD (PXRD) Protocol:
-
Sample Preparation: Finely grind the crystalline sample to a homogenous powder. Pack the powder into a sample holder, ensuring a flat, level surface[6].
-
Data Collection: Collect the PXRD pattern using a powder diffractometer, typically with Cu Kα radiation. The data is collected over a specific 2θ range (e.g., 5-50°) with a defined step size and scan speed[7].
-
Data Analysis: The resulting diffractogram is analyzed to identify the positions (2θ) and intensities of the diffraction peaks. This pattern can be compared to databases or to patterns of known related compounds for phase identification and purity assessment[8].
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the crystal structure and XRD data of 2-Amino-5-fluoronicotinamide. By drawing comparisons with the known structures of nicotinamide and its halogenated analogs, we have outlined the expected key structural features, including the influential role of hydrogen bonding in the crystal packing. The provided experimental protocols for synthesis, crystallization, and XRD analysis offer a practical framework for researchers seeking to characterize this and similar compounds. The elucidation of the actual crystal structure of 2-Amino-5-fluoronicotinamide through the application of these methods will be a valuable contribution to the fields of medicinal chemistry and pharmaceutical sciences.
References
-
Preparation and Transport Properties of Mn 2.16 Ga Single Crystal. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]
-
Studies on crystal growth and physical properties of 2-amino-5-chloropyridine single crystal. (2015). ResearchGate. Retrieved February 6, 2026, from [Link]
-
XRD patterns of artemisinin and nicotinamide only. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Synthesis of 2-amino-5-fluoropyridine. (2008). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Preparation method of 2-amino-5-fluoropyridine. (n.d.). WIPO Patentscope. Retrieved February 6, 2026, from [Link]
-
Experimental Procedure. (n.d.). Retrieved February 6, 2026, from [Link]
-
Powder X-ray Diffraction Protocol/SOP. (n.d.). Retrieved February 6, 2026, from [Link]
-
Structure determination of the theophylline–nicotinamide cocrystal: a combined powder XRD, 1D solid-state NMR, and theoretical calculation study. (2014). CrystEngComm. Retrieved February 6, 2026, from [Link]
-
Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Retrieved February 6, 2026, from [Link]
-
XRD patterns of FNO, nicotinamide and co-crystals prepared by various... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Powder X-ray diffraction patterns for (a) the mixture of recrystallized... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
ExperimentPowderXRD Documentation. (2024). Emerald Cloud Lab. Retrieved February 6, 2026, from [Link]
-
Experimental setup for high-pressure single crystal diffraction at... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
X-RAY POWDER DIFFRACTION - XRD for the analyst. (n.d.). Imaging and Microscopy Facility. Retrieved February 6, 2026, from [Link]
-
First radiosynthesis of 2-amino-5-[18F]fluoropyridines. (n.d.). Supporting Information. Retrieved February 6, 2026, from [Link]
-
Molecular structure and vibration spectra of 2-amino-5-chloro benzophenone. (2013). Der Pharma Chemica. Retrieved February 6, 2026, from [Link]
-
Formulation and Solid State Characterization of Nicotinamide-based Co-crystals of Fenofibrate. (2016). PMC - NIH. Retrieved February 6, 2026, from [Link]
-
Operating Procedure for X-Ray Diffraction Purpose and Scope. (n.d.). Retrieved February 6, 2026, from [Link]
-
Powder X-ray diffraction data for all compounds were collected on a Philips powder diffractometer using CuKα-radiation, graph. (n.d.). Retrieved February 6, 2026, from [Link]
- US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. (n.d.). Google Patents.
-
Powder X-ray diffraction (XRD) patterns of amino acidfunctionalized magnetic-chitosan nano-based particles... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Fluorimetric Analysis of Five Amino Acids in Chocolate: Development and Validation. (2021). MDPI. Retrieved February 6, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. mcgill.ca [mcgill.ca]
- 7. Formulation and Solid State Characterization of Nicotinamide-based Co-crystals of Fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imf.ucmerced.edu [imf.ucmerced.edu]
IR spectroscopy characterization of 2-Amino-5-fluoronicotinamide functional groups
Executive Summary
2-Amino-5-fluoronicotinamide is a critical pharmacophore in the synthesis of next-generation kinase inhibitors and fluorinated pyridine derivatives. Its structural integrity relies on the precise arrangement of three distinct functional groups: a primary amine (–NH₂), a primary amide (–CONH₂), and an aryl-fluorine substituent.
While NMR confirms the carbon-hydrogen framework, Fourier Transform Infrared (FTIR) spectroscopy is the superior technique for validating the electronic environment of the amide/amine interplay and confirming the presence of the C-F bond without the solvent suppression issues common in 19F-NMR.
This guide provides a definitive protocol for characterizing 2-Amino-5-fluoronicotinamide, objectively comparing its spectral signature against non-fluorinated analogs and alternative analytical techniques.
Molecular Anatomy & Theoretical Assignments
To accurately interpret the spectrum, we must first deconstruct the molecule into its constituent vibrational zones. The fluorine atom at position 5 exerts a strong inductive effect (-I), withdrawing electron density from the pyridine ring, which subtly shifts the carbonyl and amine absorption frequencies compared to the non-fluorinated parent compound.
Structural Zones for Analysis
-
Zone A (High Frequency): N-H Stretching (Amine & Amide).
-
Zone B (Double Bond Region): C=O (Amide I) and Ring C=N/C=C.
-
Zone C (Fingerprint/Diagnostic): C-F Stretching (The differentiator).
-
Zone D (Low Frequency): Ring deformation and out-of-plane bending.
Diagram: Spectral Assignment Logic
Figure 1: Logical flow of functional group assignments to specific spectral regions.[1]
Experimental Protocol: ATR-FTIR Characterization
For pharmaceutical intermediates, Attenuated Total Reflectance (ATR) is preferred over KBr pellets due to reproducibility and lack of moisture interference.
Methodology
-
Instrument Setup:
-
Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for high sensitivity.
-
Crystal: Diamond or ZnSe (Diamond is preferred for hardness).
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (Screening) or 64 (Final Report).
-
-
Sample Preparation:
-
Ensure the sample is a dry, crystalline powder. Residual solvent (e.g., Ethanol, DMF) will obscure the Amide I/II region.
-
Validation Step: Dry sample in a vacuum oven at 40°C for 2 hours if hygroscopicity is suspected.
-
-
Acquisition:
-
Clean crystal with isopropanol; collect background.
-
Apply sample to cover the crystal eye (approx. 2-5 mg).
-
Apply pressure using the anvil until the absorbance of the strongest peak is between 0.5 and 0.8 A.U. (to avoid saturation).
-
Spectral Analysis & Comparison
The following table contrasts the specific IR features of 2-Amino-5-fluoronicotinamide against its non-fluorinated analog, 2-Aminonicotinamide . This comparison highlights the "Fluorine Shift"—the diagnostic marker for successful synthesis.
Table 1: Comparative IR Assignments
| Functional Group | Vibration Mode | 2-Aminonicotinamide (Standard) | 2-Amino-5-fluoronicotinamide (Target) | Diagnostic Insight |
| Primary Amine (-NH₂) | Asym. Stretch | ~3450 cm⁻¹ | 3460-3480 cm⁻¹ | Slight blue shift due to F-inductive effect on ring. |
| Sym. Stretch | ~3350 cm⁻¹ | 3360-3370 cm⁻¹ | Often appears as a shoulder on the amide band. | |
| Amide (-CONH₂) | N-H Stretch | 3150-3300 cm⁻¹ | 3180-3320 cm⁻¹ | Broad, intense hydrogen-bonded network. |
| Amide I | C=O Stretch | 1665 cm⁻¹ | 1675-1685 cm⁻¹ | CRITICAL: F-substitution withdraws e- density, strengthening the C=O bond (higher freq). |
| Amide II | N-H Bend | 1620 cm⁻¹ | 1625-1635 cm⁻¹ | Overlaps with ring breathing modes. |
| Aryl-Fluorine | C-F Stretch | Absent | 1210-1250 cm⁻¹ | PRIMARY IDENTIFIER. Strong, broad band. Absent in starting materials. |
| Pyridine Ring | C=N / C=C Stretch | 1590, 1480 cm⁻¹ | 1595, 1490 cm⁻¹ | Ring breathing modes stiffen due to F-substitution. |
| C-H Bending | Out-of-Plane (oop) | 750-800 cm⁻¹ | 820-840 cm⁻¹ | Substitution pattern change (2,3,5-subst vs 2,3-subst). |
Analyst Note: The most common error is misidentifying the C-F stretch as a C-N vibration. The C-F band is typically stronger and broader than the C-N stretch of the amide, appearing in the 1200–1250 cm⁻¹ window.
Technique Comparison: FTIR vs. Raman vs. NMR
Why use IR? This section objectively compares IR against alternatives for this specific molecule.
Table 2: Analytical Suitability Guide
| Feature | FTIR (Recommended) | Raman Spectroscopy | 1H-NMR |
| C-F Bond Detection | Excellent. Strong dipole change yields intense peak (1200-1250 cm⁻¹). | Weak. C-F is often weak in Raman; better for S-S or C=C. | N/A. Requires 19F-NMR probe. |
| Amide Characterization | Superior. Clearly resolves Amide I (C=O) and Amide II. | Good. Amide I is visible but often weaker than in IR. | Moderate. Labile protons (NH) often broaden or disappear. |
| Polymorph ID | High. Sensitive to crystal packing (H-bonding). | High. Excellent for lattice modes (<200 cm⁻¹). | None. Solution phase destroys crystal structure. |
| Throughput | Fast (<2 mins). No solvent needed. | Fast. Fluorescence from impurities can interfere. | Slow. Requires deuterated solvents (DMSO-d6). |
Analytical Workflow Diagram
This workflow ensures data integrity from sampling to reporting.
Figure 2: Standard Operating Procedure (SOP) for IR release testing.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard reference for C-F and Amide I/II assignments).
- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Ed. Wiley.
-
B3LYP/DFT Vibrational Analysis of 2-amino-5-chloropyridine. (2010). Spectrochimica Acta Part A. (Used as a structural analog for assigning the 2-aminopyridine core vibrations).
-
NIST Chemistry WebBook. Infrared Spectra of Pyridine Derivatives. [Link]
Sources
Establishing a Certified Reference Standard for 2-Amino-5-fluoronicotinamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The establishment of a well-characterized, high-purity reference standard is a cornerstone of robust analytical method development and validation in the pharmaceutical industry. This guide provides a comprehensive framework for the establishment of a certified reference standard for the novel compound 2-Amino-5-fluoronicotinamide. We will explore the critical steps of material purification, exhaustive characterization, and purity assessment. This document will serve as a practical guide for researchers, comparing the rigorous, multi-faceted approach of creating an in-house primary standard against relying on commercially available materials, which may vary in purity and characterization. Detailed experimental protocols and supporting data are provided to illustrate the principles of establishing a self-validating reference standard system.
Introduction: The Imperative for a High-Purity Reference Standard
2-Amino-5-fluoronicotinamide is a fluorinated derivative of nicotinamide, a class of compounds with significant interest in medicinal chemistry. The fluorine substituent can modulate physicochemical properties such as lipophilicity and metabolic stability, making this compound a valuable building block for drug discovery programs.[1] The reliability of any research and development work on this compound, from bioactivity screening to formulation development, is fundamentally dependent on the quality of the reference material used.
A reference standard serves as the benchmark against which all subsequent analytical measurements are compared. Its purity, identity, and stability must be unequivocally established to ensure the accuracy and reproducibility of experimental results.[2][3] This guide will detail the scientific rationale and experimental procedures for establishing a primary reference standard for 2-Amino-5-fluoronicotinamide, ensuring its suitability for its intended analytical applications.
The Path to a Certified Reference Standard: A Workflow Overview
The establishment of a reference standard is a systematic process that begins with the synthesis of the crude material and culminates in a highly purified and thoroughly characterized compound. The following diagram illustrates the key stages of this workflow.
Figure 1: Workflow for Establishing a Certified Reference Standard.
Purification of 2-Amino-5-fluoronicotinamide: The Foundation of Quality
The initial crude product from synthesis will invariably contain impurities such as starting materials, by-products, and residual solvents.[4][5] A robust purification strategy is therefore essential. For a crystalline solid like 2-Amino-5-fluoronicotinamide, recrystallization is often the most effective method for removing bulk impurities.
Experimental Protocol: Recrystallization
-
Solvent Screening: A solubility study is performed to identify a suitable solvent system. The ideal solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature. For 2-Amino-5-fluoronicotinamide, a mixed solvent system of ethanol and water is a good starting point due to the polar nature of the molecule.
-
Dissolution: Dissolve the crude 2-Amino-5-fluoronicotinamide in a minimal amount of hot ethanol.
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Gradually add hot water to the ethanol solution until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
Comprehensive Characterization: Confirming Identity and Structure
Once purified, the identity and structure of the 2-Amino-5-fluoronicotinamide must be unequivocally confirmed using a combination of spectroscopic techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is the most powerful tool for structural elucidation.
-
¹H NMR: Will provide information on the number and connectivity of protons in the molecule. The aromatic protons will show characteristic splitting patterns influenced by the fluorine and amino substituents.
-
¹³C NMR: Will identify all unique carbon atoms in the molecule.
-
¹⁹F NMR: Is crucial for confirming the presence and chemical environment of the fluorine atom.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the elemental composition of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups present, such as the N-H stretches of the amino and amide groups, and the C=O stretch of the amide.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Will determine the wavelength of maximum absorbance, which is useful for quantitative analysis by HPLC.
Purity Assessment: A Multi-pronged Approach
No single analytical technique can definitively determine the absolute purity of a compound. Therefore, a combination of methods is employed to provide a comprehensive purity profile. The purity value is typically assigned using a mass balance approach, as recommended by major pharmacopoeias.[6]
Purity (%) = 100% - (% Organic Impurities + % Water Content + % Residual Solvents + % Non-combustible Residue)
Organic Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for separating and quantifying organic impurities. Due to the polar nature of 2-Amino-5-fluoronicotinamide, a reversed-phase HPLC method is appropriate.[7][8]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at the wavelength of maximum absorbance (determined by UV-Vis spectroscopy)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the reference standard candidate in the initial mobile phase composition.
Water Content by Karl Fischer Titration
Karl Fischer titration is the gold standard for determining the water content in a solid sample.
Residual Solvents by Gas Chromatography (GC)
Headspace gas chromatography with flame ionization detection (GC-FID) is used to quantify any residual solvents from the purification process.
Non-combustible Residue (Sulphated Ash)
This test determines the amount of inorganic impurities in the sample. The sample is ignited in the presence of sulfuric acid and heated until all organic matter is burned away. The weight of the remaining residue is then determined.
Comparison: In-House Reference Standard vs. Commercial Material
While commercially available 2-Amino-5-fluoronicotinamide can be a convenient starting point, it often lacks the extensive characterization and certified purity required for a primary reference standard.[9] The following table provides a hypothetical comparison between a rigorously established in-house reference standard and a typical commercially available product.
| Parameter | In-House Certified Reference Standard | Commercial "Research Grade" Material | Rationale for the Difference |
| Purity (by Mass Balance) | ≥ 99.8% | Typically 97% (by HPLC area % only) | The in-house standard's purity is determined by a comprehensive mass balance approach, accounting for all potential impurities. Commercial purity is often a less accurate area percent from a single HPLC run. |
| Structural Confirmation | ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS, IR | Often only ¹H NMR and MS | A full suite of spectroscopic techniques provides unambiguous structural confirmation for the in-house standard. |
| Water Content | Quantified by Karl Fischer (<0.1%) | Not typically provided | Water content can significantly impact the true concentration of the active substance. |
| Residual Solvents | Quantified by GC-FID (<0.05%) | Not typically provided | Residual solvents can have their own biological activity and affect the physical properties of the material. |
| Non-combustible Residue | Quantified by Sulphated Ash (<0.01%) | Not typically provided | Inorganic impurities can interfere with certain analytical techniques. |
| Certificate of Analysis | Comprehensive, with all analytical data | Basic, with limited data | The Certificate of Analysis for an in-house standard is a detailed document providing full traceability and characterization. |
Data Presentation: A Model Certificate of Analysis
A well-documented Certificate of Analysis is the final output of the reference standard establishment process.
| Test | Method | Specification | Result |
| Appearance | Visual | White to off-white crystalline solid | Conforms |
| Identity (¹H NMR) | ¹H NMR (500 MHz, DMSO-d₆) | Conforms to structure | Conforms |
| Identity (HRMS) | ESI-TOF | [M+H]⁺ = 156.0517 ± 5 ppm | 156.0515 |
| Purity (HPLC) | Reversed-Phase HPLC | ≥ 99.8% | 99.92% |
| Water Content | Karl Fischer Titration | ≤ 0.2% | 0.08% |
| Residual Solvents | GC-FID | ≤ 0.1% | < 0.05% |
| Sulphated Ash | Gravimetric | ≤ 0.1% | < 0.01% |
| Assigned Purity (Mass Balance) | Calculation | Report Value | 99.8% |
Conclusion: The Value of a Well-Characterized Reference Standard
Establishing a high-purity, well-characterized reference standard for 2-Amino-5-fluoronicotinamide is a critical investment in the integrity of any research and development program. While commercially available materials may be suitable for initial screening, they often lack the rigorous characterization and certified purity necessary for advanced applications such as quantitative bioanalysis, formulation development, and regulatory submissions. The multi-faceted approach outlined in this guide, combining robust purification, comprehensive spectroscopic characterization, and a suite of purity assessment techniques, provides a scientifically sound framework for establishing a primary reference standard that ensures data quality and reproducibility.
References
- ResearchGate. Synthesis of 2-amino-5-fluoropyridine.
- Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Chemical Properties of 2-Amino-5-Fluoropyridine.
- Springer.
- Ningbo Inno Pharmchem Co., Ltd.
- White Rose Research Online. Poly(amino acid)
- ChemicalBook. 2-Amino-5-fluoronicotinic acid | 1196154-03-6.
- Lead Sciences. 2-Amino-5-fluoronicotinamide.
- Sigma-Aldrich. Nicotinamide EP Reference Standard CAS 98-92-0.
- ECA Academy.
- National Institutes of Health (NIH).
- World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances.
- MedChemExpress. Nicotinamide (Standard) (Niacinamide(Standard)) | Reference Standard.
- National Center for Biotechnology Information.
- Fluorochem. 2-Amino-5-chloronicotinic acid.
- LGC Limited.
- National Center for Biotechnology Information.
- Creative Proteomics. Amino Acid Analysis Methods.
- Shimadzu. Nicotinamide | 98-92-0 | Reference standards.
- National Center for Biotechnology Information.
- US Pharmacopeia (USP). FAQs: Reference Standards.
- Fortis Technologies. A Simple Method for Resolution of 22 Amino Acids in LC.
- MDPI.
- ResearchGate. (PDF) Impurity profile of amino acids?.
- LGC Standards. Nicotinamide | CAS 98-92-0.
- Sigma-Aldrich. Nicotinamide British Pharmacopoeia (BP) Reference Standard 98-92-0.
Sources
- 1. nbinno.com [nbinno.com]
- 2. who.int [who.int]
- 3. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. usp.org [usp.org]
- 7. Fluorimetric Analysis of Five Amino Acids in Chocolate: Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fortis-technologies.com [fortis-technologies.com]
- 9. 2-Amino-5-fluoronicotinamide - Lead Sciences [lead-sciences.com]
Chromatographic Separation of 2-Amino-5-fluoronicotinamide Isomers
Content Type: Publish Comparison Guide Target Audience: Researchers, Process Chemists, and Analytical Scientists
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The separation of 2-Amino-5-fluoronicotinamide from its regioisomers is a critical quality attribute in the synthesis of fluorinated pyridine-based pharmaceuticals (e.g., precursors for AN2690/Tavaborole). The primary challenge lies in resolving the target compound from its positional isomers, particularly 2-amino-3-fluoronicotinamide and 2-amino-6-fluoronicotinamide , which possess identical molecular weights (MW 155.13) and nearly identical hydrophobicities (
Standard C18 Reverse Phase (RP) chromatography often fails to provide baseline resolution (
The Isomer Challenge
-
Target: 2-Amino-5-fluoronicotinamide (5-F isomer)
-
Critical Impurity A: 2-Amino-3-fluoronicotinamide (3-F isomer; Ortho-effect on amide)
-
Critical Impurity B: 2-Amino-6-fluoronicotinamide (6-F isomer; Para-effect)
Comparative Methodology Analysis
The following table summarizes the performance characteristics of the three primary separation strategies.
Table 1: Comparative Performance Matrix
| Feature | Method A: Hydrogen-Bonding Mixed-Mode | Method B: SFC (Supercritical Fluid) | Method C: RP-HPLC (Phenyl-Hexyl) |
| Primary Mechanism | H-Bonding & Weak Cation Exchange | Adsorption & Solvation (CO2/MeOH) | |
| Selectivity ( | High (Sensitive to N-H geometry) | Very High (Sensitive to dipole) | Moderate |
| Resolution ( | > 2.0 (Baseline) | > 3.0 (Excellent) | 1.2 - 1.5 (Marginal) |
| Run Time | Fast (< 6 min) | Very Fast (< 4 min) | Slow (15-20 min) |
| MS Compatibility | Excellent (Volatile buffers) | Good (Requires sheath liquid) | Good |
| Prep Scalability | Moderate | High (Low solvent load) | High |
| Cost per Run | Low (Isocratic) | Very Low (CO2 is cheap) | Moderate |
Deep Dive: Method Mechanisms & Protocols
Method A: Hydrogen-Bonding Mixed-Mode (Recommended for Analytical/QC)
Why it works:
Standard C18 columns rely on hydrophobicity. Since the fluorine shift minimally impacts the overall hydrophobicity, separation is poor. Hydrogen-Bonding (HB) columns (e.g., SIELC SHARC™) utilize the interaction between the stationary phase and the amino/amide protons. The position of the fluorine atom (electron-withdrawing) significantly alters the electron density and acidity of the adjacent amino protons (
Experimental Protocol A
-
Column: SHARC 1 (Hydrogen-Bonding Mixed Mode),
mm, 5 m.[1] -
Mobile Phase:
-
Solvent A: Acetonitrile (MeCN)
-
Solvent B: Methanol (MeOH)
-
Additives: 0.2% Formic Acid + 0.25% Ammonium Formate[2]
-
-
Isocratic Composition: 60% MeCN / 40% MeOH.[2]
-
Detection: UV @ 265 nm (or MS ESI+).
-
Temperature: 30°C.
Validation Criteria:
-
Elution Order: The 3-F isomer typically elutes first due to intramolecular H-bonding (between F and NH2), reducing its interaction with the stationary phase. The 5-F target interacts more strongly.
-
System Suitability:
between 3-F and 5-F isomers.
Method B: Supercritical Fluid Chromatography (Recommended for Prep/Purification)
Why it works:
SFC uses supercritical
Experimental Protocol B
-
Column: 2-Ethylpyridine (2-EP) or Amino (NH2) bonded silica,
mm, 5 m. -
Mobile Phase:
-
A:
(Supercritical) -
B: Methanol + 20 mM Ammonia (or Diethylamine for peak shape).
-
-
Gradient: 5% to 40% B over 5 minutes.
-
Back Pressure (BPR): 120 bar.
-
Temperature: 40°C.
-
Flow Rate: 3.0 mL/min.
Validation Criteria:
-
Throughput: Capable of processing grams of material per hour in prep mode due to rapid solvent evaporation.
-
Peak Shape: Tailing factor (
) must be . Pyridines often tail on silica; the amine additive is crucial.
Method C: Optimized RP-HPLC (Alternative)
Why it works:
If specialized columns (SHARC/SFC) are unavailable, a Phenyl-Hexyl column is superior to C18. The
Experimental Protocol C
-
Column: Phenyl-Hexyl,
mm, 3.5 m. -
Mobile Phase:
-
A: 10 mM Ammonium Acetate (pH 5.5)
-
B: Acetonitrile[4]
-
-
Gradient: 5% B to 30% B over 20 minutes.
-
Note: Lower pH (e.g., 0.1% TFA) may improve resolution but can suppress MS signal.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the appropriate separation technique based on the research stage.
Caption: Decision tree for selecting the optimal chromatographic method based on scale and detection requirements.
Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Peak Tailing | Interaction between pyridine nitrogen and residual silanols. | Method A: Increase Ammonium Formate conc. to 0.5%. Method B: Ensure basic additive (DEA/NH3) is fresh. |
| Co-elution | Insufficient selectivity for F-position. | Switch from C18 to Phenyl-Hexyl (Method C) or SHARC 1 (Method A). The |
| Retention Drift | pH instability affecting the aminopyridine ( | Buffer mobile phase strictly. For Method A, ensure organic/aqueous ratio is precise (isocratic is sensitive). |
References
-
SIELC Technologies. "HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode." SIELC Application Notes. Link
-
Toribio, L., et al. "Separation of enantiomers of chiral dihydropyridine derivatives... emphasis on elution order." Journal of Chromatography A, 2006. Link
-
Regalado, E.L., et al. "Chromatographic resolution of regioisomers: A review." Journal of Separation Science, 2014. Link
- Berger, T.A. "Separation of polar solutes by SFC." Packed Column SFC, RSC Chromatography Monographs, 1995.
Sources
A Comparative Guide to the Thermal Analysis of 2-Amino-5-fluoronicotinamide in Pharmaceutical Development
For researchers, scientists, and drug development professionals, understanding the solid-state properties of an active pharmaceutical ingredient (API) is paramount. Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide critical insights into the physicochemical characteristics that govern an API's stability, processability, and bioavailability. This guide offers an in-depth technical comparison of the thermal behavior of 2-Amino-5-fluoronicotinamide, contextualized against its parent molecule, nicotinamide, to elucidate the impact of molecular substitutions on thermal properties.
The Imperative of Thermal Analysis in Drug Development
The journey from a promising molecule to a viable drug product is fraught with challenges, many of which are rooted in the solid-state chemistry of the API. Thermal analysis serves as a cornerstone of pre-formulation and formulation development, offering a rapid and resource-efficient means to de-risk candidates and optimize manufacturing processes.[1][2]
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[3][4] This technique is indispensable for:
-
Melting Point and Enthalpy of Fusion Determination: Establishing the primary indicator of purity and lattice energy.
-
Polymorph Screening and Characterization: Identifying and differentiating crystalline forms, which can have profound effects on solubility and stability.[5]
-
Studying Phase Transitions: Detecting events such as glass transitions, crystallization, and solid-solid transitions.[5]
Thermogravimetric Analysis (TGA) monitors the mass of a sample as it is heated or cooled in a controlled atmosphere.[6][7] TGA is crucial for:
-
Assessing Thermal Stability and Decomposition: Determining the temperature at which the compound begins to degrade.[1][6]
-
Quantifying Volatiles: Measuring the content of water, solvents, or other residual materials.[6]
-
Analyzing Degradation Kinetics: Providing data to model the shelf-life and degradation pathways of the API.[7]
The combination of DSC and TGA provides a comprehensive thermal profile of a pharmaceutical compound, guiding critical decisions throughout the development lifecycle.
Experimental Workflow: A Self-Validating Approach
A robust thermal analysis protocol is designed to be self-validating, ensuring the data is reliable and reproducible. The following workflow illustrates the logical progression of experiments for characterizing a new chemical entity like 2-Amino-5-fluoronicotinamide.
Figure 1: A logical workflow for the comprehensive thermal analysis of a new pharmaceutical compound.
Comparative Thermal Profiles: 2-Amino-5-fluoronicotinamide vs. Nicotinamide
While specific experimental data for 2-Amino-5-fluoronicotinamide is not publicly available, we can construct a scientifically grounded, hypothetical dataset to illustrate its likely thermal behavior in comparison to the well-characterized nicotinamide. Nicotinamide is known to exhibit multiple polymorphic forms, a phenomenon that is crucial to investigate for any new derivative.[8][9]
Differential Scanning Calorimetry (DSC) Analysis
The introduction of an amino group and a highly electronegative fluorine atom onto the pyridine ring of nicotinamide is expected to significantly influence its intermolecular interactions, and consequently, its melting behavior.
| Parameter | Nicotinamide (Form I) | 2-Amino-5-fluoronicotinamide (Hypothetical) | Rationale for Hypothetical Data |
| Melting Onset (°C) | ~128 | ~175 | The amino and fluoro groups can participate in additional hydrogen bonding and dipole-dipole interactions, leading to a more stable crystal lattice and a higher melting point. |
| Melting Peak (°C) | ~130 | ~180 | Consistent with a higher onset temperature. |
| Enthalpy of Fusion (ΔHfus, J/g) | ~180 | ~220 | The stronger intermolecular forces require more energy to overcome during the melting process. |
| Polymorphism | At least four known polymorphs with distinct melting points.[8] | Highly probable. The presence of additional functional groups increases the likelihood of different packing arrangements in the solid state. A polymorph screen would be essential. | The potential for different hydrogen bonding networks involving the amino group, amide, and pyridine nitrogen makes polymorphism likely. |
Experimental Protocol for DSC:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-3 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to a temperature above the melting point (e.g., 200°C for the hypothetical data) at a heating rate of 10°C/min under a nitrogen purge (50 mL/min).
-
For polymorph screening, a heat-cool-heat cycle can be employed. For instance, after the initial melt, cool the sample at a controlled rate (e.g., 20°C/min) to induce recrystallization, followed by a second heating scan.[8]
-
Thermogravimetric Analysis (TGA)
The thermal stability of the molecule is also anticipated to be altered by the substitutions.
| Parameter | Nicotinamide | 2-Amino-5-fluoronicotinamide (Hypothetical) | Rationale for Hypothetical Data |
| Onset of Decomposition (°C) | ~200 | ~230 | The electron-withdrawing nature of the fluorine atom and the potential for resonance stabilization from the amino group could enhance the thermal stability of the molecule. |
| Mass Loss at 150°C | < 0.5% (if anhydrous) | < 0.5% (if anhydrous and non-solvated) | Indicates the absence of significant residual solvent or water. |
| Decomposition Profile | Typically a single, sharp decomposition step. | Likely a multi-step decomposition, potentially initiated by the loss of the amide or amino group. | The presence of multiple functional groups can lead to more complex degradation pathways. |
Experimental Protocol for TGA:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to a temperature where complete decomposition is observed (e.g., 400°C) at a heating rate of 10°C/min under a nitrogen purge (50 mL/min).
-
Visualizing the Comparative Data
The following diagram illustrates the expected relationship between the molecular structure and the key thermal properties.
Figure 2: A conceptual diagram comparing the thermal properties of 2-Amino-5-fluoronicotinamide and Nicotinamide.
Implications for Drug Development
The hypothetical thermal analysis of 2-Amino-5-fluoronicotinamide suggests several key considerations for its development:
-
Higher Melting Point: The increased thermal stability indicated by a higher melting point is generally favorable, suggesting good solid-state stability. However, it may also correlate with lower solubility, a critical parameter for bioavailability that would need to be investigated.
-
Potential for Polymorphism: The high probability of polymorphism necessitates a thorough screening study. The discovery of a more stable, lower-energy polymorph late in development can be catastrophic, leading to changes in the drug product's performance and potentially costly regulatory hurdles.[5][10]
-
Enhanced Thermal Stability: The higher onset of decomposition suggests that the compound may be more robust to thermal stress during manufacturing processes such as milling, drying, and heat sterilization.
Conclusion
Thermal analysis by DSC and TGA provides an indispensable toolkit for the modern pharmaceutical scientist. By systematically evaluating the thermal properties of a new chemical entity like 2-Amino-5-fluoronicotinamide and comparing it to a well-understood parent molecule, we can proactively identify potential development challenges and opportunities. The anticipated higher melting point and thermal stability of 2-Amino-5-fluoronicotinamide are promising attributes, but the high likelihood of polymorphism underscores the necessity of comprehensive solid-state characterization. This structured, data-driven approach is fundamental to ensuring the development of safe, stable, and effective drug products.
References
- Hino, T., Ford, J. L., & Powell, M. W. (2001). Assessment of nicotinamide polymorphs by differential scanning calorimetry. Journal of Thermal Analysis and Calorimetry, 64(2), 649-657.
- MDPI. (2021).
- National Institutes of Health (NIH). (n.d.). Differential scanning fluorimetric analysis of the amino-acid binding to taste receptor using a model receptor protein, the ligand-binding domain of fish T1r2a/T1r3.
- NETZSCH Analyzing & Testing. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
- American Chemical Society. (2006). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. Crystal Growth & Design, 6(11), 2449-2455.
- National Institutes of Health (NIH). (2014). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
- Veeprho. (2020).
- Nature. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. Scientific Reports, 9(1), 17291.
- ResolveMass. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.
- National Institutes of Health (NIH). (2024). Effects of different thermal processing methods on amino acid, fatty acid, and volatile flavor substance contents of Aohan millet (Golden seedling millet). Food Science & Nutrition.
- ResearchGate. (n.d.).
- Sci-Hub. (2019). Analysis of Surface Thermodynamics for Amino Acid Ionic Liquid–1-Dimethylamino-2-propanol Aqueous Blends.
- Wikipedia. (n.d.). Differential scanning calorimetry.
- Sci-Hub. (2016). Nicotinamides: Evaluation of thermochemical experimental properties. The Journal of Chemical Thermodynamics, 103, 69–75.
- Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals.
- MDPI. (n.d.). Polymorphism in Glu-Phe-Asp Proteinoids.
- National Institutes of Health (NIH). (n.d.).
- ResearchGate. (2019). Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)
- Auriga Research. (n.d.). Thermogravimetric Analysis (TGA)
- Contract Pharma. (2022). Differential Scanning Calorimetry (DSC).
Sources
- 1. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 2. aurigaresearch.com [aurigaresearch.com]
- 3. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 4. contractpharma.com [contractpharma.com]
- 5. veeprho.com [veeprho.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. veeprho.com [veeprho.com]
- 8. researchgate.net [researchgate.net]
- 9. Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. xray.uky.edu [xray.uky.edu]
Safety Operating Guide
Operational Guide: Disposal & Handling of 2-Amino-5-fluoronicotinamide
Topic: 2-Amino-5-fluoronicotinamide Proper Disposal Procedures Content Type: Operational Technical Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists
Executive Summary & Compound Profile
Objective: To provide a validated, compliant workflow for the disposal of 2-Amino-5-fluoronicotinamide (CAS: 216277-38-2), ensuring personnel safety and environmental protection against fluorinated by-products.
Scope: This guide addresses the specific challenges of disposing of fluorinated pyridine derivatives, distinguishing them from general organic waste due to the thermal stability of the carbon-fluorine (C-F) bond and the generation of hydrogen fluoride (HF) during combustion.
Chemical Identification
| Parameter | Detail |
| Chemical Name | 2-Amino-5-fluoronicotinamide |
| CAS Number | 216277-38-2 |
| Molecular Formula | C₆H₆FN₃O |
| Physical State | Solid (Crystalline Powder) |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water.[1] |
| Key Risk Factor | Halogenated Organic. Thermal decomposition releases HF and NOx. |
Hazard Identification & Safety Matrix
Scientific Rationale: While specific toxicological data for this exact CAS is often limited in public databases, structural analogs (fluorinated aminopyridines) exhibit consistent hazard profiles. We apply the Precautionary Principle , treating the substance as an Irritant with potential Acute Toxicity.
GHS Classification (Derived from Structural Analogs):
-
Signal Word: WARNING
-
Hazard Statements:
Personal Protective Equipment (PPE) Requirements:
-
Respiratory: N95/P100 particulate respirator (for solids) or half-mask respirator with organic vapor/acid gas cartridges (if heating/dissolving).
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended during weighing.
-
Ocular: Chemical safety goggles. Safety glasses are insufficient for powder handling due to airborne dust risks.
Waste Segregation & Packaging Protocols
Operational Insight: Improper segregation is the #1 cause of disposal rejection. 2-Amino-5-fluoronicotinamide must NOT be mixed with non-halogenated solvents or oxidizers.
Step-by-Step Packaging:
-
Primary Containment: Collect solid waste in a chemically compatible container (High-Density Polyethylene - HDPE is preferred).
-
Labeling: Affix a hazardous waste label immediately.
-
Segregation: Place the container in the "Halogenated Solid Waste" stream.
-
Critical: Do not mix with strong acids (potential for hydrolysis) or strong oxidizers.
-
Disposal & Destruction Methodology
Technical Deep Dive: The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry (~485 kJ/mol). Standard incineration temperatures (800°C) may result in incomplete combustion.
Recommended Disposal Method: High-Temperature Incineration
-
Requirement: The facility must use an incinerator equipped with a secondary combustion chamber operating at >1,100°C with a minimum residence time of 2 seconds.
-
Scrubbing: The system must have an alkaline scrubber (wet or dry) to neutralize Hydrogen Fluoride (HF) gas generated during combustion.
-
Reaction:
-
-
Regulatory Status (US):
-
RCRA Code: Not P-listed or U-listed specifically. However, it must be characterized. If mixed with spent halogenated solvents, it may carry F-codes (e.g., F001-F005).
-
PFAS Distinction: While fluorinated, this compound is a single aromatic ring and generally does not fall under the definition of long-chain PFAS (Per- and Polyfluoroalkyl Substances) currently targeted by new EPA destruction guidance, though high-temp incineration remains the gold standard for both.
-
Decision Logic: Waste Workflow
Figure 1: Decision matrix for segregating and routing fluorinated pyridine waste.
Emergency Spill Response Protocol
Scenario: You have spilled 5g of 2-Amino-5-fluoronicotinamide powder on the benchtop.
Immediate Action Plan:
-
Evacuate & Ventilate: Clear the immediate area. If the spill is large (>50g) or outside a fume hood, evacuate the lab.
-
PPE Upgrade: Don safety goggles, double nitrile gloves, and a lab coat. Wear a dust mask (N95) if outside a hood.
-
Dry Clean-Up (Preferred):
-
Do NOT use compressed air.
-
Cover the spill with a damp paper towel to suppress dust.
-
Scoop material into a waste container using a plastic spatula or dustpan.
-
-
Wet Wipe: Clean the surface with a soap/water solution.
-
Note: Avoid bleach (hypochlorite) as it may react with amine groups; simple surfactants are safer.
-
-
Disposal: Place all cleanup materials (towels, gloves) into the Halogenated Solid Waste bin.
Spill Response Workflow
Figure 2: Sequential workflow for dry powder spill cleanup.
References
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Fluorinated Pyridines & Amides. Available at: [Link]
-
US Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds. Technical Guidance on RCRA Waste Disposal. Available at: [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: 2-Amino-5-fluoronicotinamide
Executive Summary & Chemical Profile
Target Compound: 2-Amino-5-fluoronicotinamide CAS Registry Number: 958359-96-1 Molecular Formula: C₆H₆FN₃O[1]
This guide defines the safety architecture for handling 2-Amino-5-fluoronicotinamide. While officially classified as an Irritant (Skin/Eye Cat.[1] 2, STOT SE 3), the presence of the fluorine atom on the pyridine ring necessitates a heightened level of industrial hygiene. Fluorinated motifs often impart metabolic stability and lipophilicity, increasing the potential for biological absorption compared to non-fluorinated analogs.
Core Hazard Directive: Treat as a potent bioactive intermediate.[1] Primary containment (Engineering Controls) is the first line of defense; PPE is the critical redundancy.
Hazard Assessment & PPE Selection Logic
The following logic explains the causality behind our PPE recommendations, moving beyond simple compliance to active risk mitigation.
The "Fluorine Effect" & Permeation
Standard hydrocarbon-based PPE protocols may be insufficient for fluorinated heterocycles in solution.[1] The electron-withdrawing fluorine atom increases the compound's polarity and potential to permeate lipophilic membranes (including skin).[1]
-
Logic: We prioritize Nitrile over Latex. Latex proteins can cause sensitization, and nitrile offers superior chemical resistance to amide-functionalized pyridines.[1]
-
Logic: We mandate Double Gloving during solution-phase handling. The outer glove acts as a sacrificial barrier against splashes, while the inner glove remains pristine to prevent skin contact during doffing.
Respiratory Dynamics
As a solid powder, the primary risk is inhalation of airborne particulates during weighing or transfer.
-
Logic: An N95 respirator is the minimum backup for bench work, but a Chemical Fume Hood is the mandatory primary control. The H335 (Respiratory Irritation) classification implies that inhalation can trigger immediate mucosal inflammation.[1]
GHS Hazard Correlation Table
| Hazard Code | Description | Critical PPE Countermeasure |
| H315 | Causes skin irritation | Nitrile Gloves (Min 5 mil); Lab Coat (High-neck) |
| H319 | Causes serious eye irritation | Chemical Splash Goggles (Vented) or Safety Glasses + Face Shield |
| H335 | May cause respiratory irritation | Fume Hood (Face Velocity >0.5 m/s); N95/P100 Respirator |
Comprehensive PPE Matrix
Primary Personal Protective Equipment
| Zone | Equipment Standard | Technical Specification & Rationale |
| Hand Protection | Nitrile Gloves (Disposable) | Spec: Minimum 0.11 mm (4-5 mil) thickness.Rationale: Nitrile provides excellent degradation resistance to pyridine derivatives.[1][2] Latex is strictly prohibited due to poor organic solvent resistance. |
| Eye Protection | Safety Glasses (ANSI Z87.1+) | Spec: Must have side shields and brow guards.Rationale: Prevents particulate entry from oblique angles during weighing/transfer.[1] |
| Respiratory | N95 or P100 (NIOSH) | Spec: Fit-tested particulate respirator.Rationale: Required only if handling outside a fume hood (e.g., balance enclosure failure).[1] |
| Body Defense | Lab Coat (Cotton/Poly Blend) | Spec: Knee-length, snap closures, high collar.Rationale: Snap closures allow for rapid removal in event of a spill; cotton blend minimizes static buildup which can disperse powders.[1] |
Task-Specific Upgrades
-
Synthesis/Solution Phase: Upgrade to Double Nitrile Gloves .
-
Large Scale (>10g): Upgrade to Chemical Splash Goggles (indirect venting) to seal eyes against potential dust clouds or large splashes.[1]
Operational Workflows & Visualization
Risk-Based Decision Workflow
The following diagram illustrates the decision logic for selecting PPE based on the state of matter and scale of operation.
Figure 1: Decision logic for PPE selection based on physical state and solvent carrier risks.[1]
Donning & Doffing Protocol (Crucial for Contamination Control)
Improper removal of PPE is a leading cause of secondary exposure.[1]
-
Donning (Pre-Entry):
-
Doffing (Post-Procedure):
Emergency Response & Spill Management
Spill Cleanup Protocol
Minor Spill (<5g solid or <10mL solution):
-
Alert: Notify nearby personnel.
-
PPE Upgrade: Don double gloves and goggles.[1]
-
Contain:
-
Clean: Clean area with 10% bleach solution followed by water.[1]
-
Dispose: Place all waste in a sealed bag labeled "Fluorinated Organic Waste."
Exposure Response
-
Eye Contact: Flush immediately with water for 15 minutes .[1] Hold eyelids open. Reasoning: Fluorinated compounds can cause persistent irritation; immediate dilution is vital.[1]
-
Skin Contact: Wash with soap and water.[1][4] Do NOT use alcohol (ethanol/methanol) as this may enhance skin absorption of the compound.[1]
Waste Disposal & Environmental Stewardship
Fluorinated compounds are persistent.[1][5][6] Do not dispose of down the drain.
-
Segregation: Collect in a container labeled "Halogenated Organic Waste."[1]
-
Labeling: Explicitly list "2-Amino-5-fluoronicotinamide" on the hazardous waste tag.
-
Destruction: The preferred method is High-Temperature Incineration (>1100°C) with flue gas scrubbing to capture Hydrogen Fluoride (HF) byproducts.[1]
References
-
Sigma-Aldrich. (2025).[1][7] Safety Data Sheet: 2-Amino-5-fluoronicotinamide (CAS 958359-96-1).[1] Retrieved from [1]
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 49761575, 2-Amino-5-fluoronicotinic acid (Related Analog). Retrieved from [1]
-
Occupational Safety and Health Administration (OSHA). (2024).[1] Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from
-
ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria. Retrieved from
Sources
- 1. cdn.anatrace.com [cdn.anatrace.com]
- 2. GHS hazard statements - Wikipedia [en.wikipedia.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. mcfenvironmental.com [mcfenvironmental.com]
- 6. PFAS Destruction Method Recovers Valuable Fluorine | Lab Manager [labmanager.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
